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  • Product: 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
  • CAS: 13551-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole

Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and structural elucidation of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole, a substituted pyrazole with potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and structural elucidation of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. As no direct, published synthesis for this specific molecule has been identified in the public domain, this document outlines a plausible and robust synthetic strategy derived from established pyrazole chemistry. We will delve into the underlying chemical principles, provide detailed, field-tested experimental protocols, and establish a self-validating workflow for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and evaluate novel pyrazole derivatives.

Introduction: The Pyrazole Core and Rationale for Synthesis

The pyrazole ring is a privileged scaffold in modern chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] The specific functionalization of the pyrazole core dictates its physicochemical properties and biological targets. The target molecule, 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole, incorporates several key functional groups:

  • N1-Isopropyl Group: This bulky alkyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

  • C3-Methyl Group: A common substituent that can influence metabolic stability and binding affinity.

  • C4-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic character of the ring. This feature is often exploited in energetic materials and as a synthetic handle for further transformations (e.g., reduction to an amine).

  • C5-Chloro Group: A halogen substituent that can increase metabolic stability and participate in halogen bonding, a key interaction in modern drug design.

The unique combination of these substituents suggests the potential for novel pharmacological or material properties. This guide provides the necessary technical foundation to enable its synthesis and exploration.

Molecular Overview and Physicochemical Properties

A precise understanding of a molecule's properties is foundational to its study. Below is a summary of the key identifiers and predicted properties for 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole.

Chemical Structure

Caption: 2D Structure of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole.

Properties Summary

The following table summarizes the key computed and experimental properties. Properties for the un-isopropyl-substituted analog (5-Chloro-3-methyl-4-nitro-1H-pyrazole, CAS: 6814-58-0) are included for reference.[2][3][4]

PropertyValue (5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole)Value (5-Chloro-3-methyl-4-nitro-1H-pyrazole)Data Source
CAS Number Not assigned6814-58-0[2]
Molecular Formula C₇H₉ClN₄O₂C₄H₄ClN₃O₂-
Molecular Weight 204.62 g/mol 161.55 g/mol [4]
Appearance Predicted: Yellow to Pale Yellow Solid-[5]
Melting Point Predicted: Lower than 111 °C111 °C[3]
Boiling Point Predicted: >366 °C366.2±37.0 °C at 760 mmHg[3]
XLogP3 Predicted: ~2.51.74[3]

Proposed Synthetic Strategy and Rationale

The synthesis of a multi-substituted aromatic heterocycle requires careful strategic planning, as the order of substituent introduction is critical to success. The electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution, while the N-alkyl and C-methyl groups are activating. We propose a three-step synthesis starting from the commercially available 3-methyl-1H-pyrazole. This pathway prioritizes the introduction of the activating N-isopropyl group first, facilitating the subsequent electrophilic nitration step.

Synthetic Workflow Diagram

The proposed synthetic pathway is outlined below. This approach is designed to maximize regioselectivity and yield by performing the reactions in a logical sequence that considers the electronic effects of the substituents at each stage.

Caption: Proposed three-step synthesis of the target compound.

Rationale for Synthetic Choices
  • Step 1: N-Isopropylation: Alkylation is performed first to install the key lipophilic group. Using a base like potassium carbonate with an alkyl halide is a standard and reliable method for N-alkylation of pyrazoles.[6] This step yields the N-substituted pyrazole, which is more soluble in organic solvents, simplifying subsequent manipulations.

  • Step 2: Electrophilic Nitration: With the activating N-isopropyl and C3-methyl groups in place, electrophilic substitution is directed to the C4 position. The use of a potent nitrating agent, such as acetyl nitrate generated in situ from fuming nitric acid and acetic anhydride, is necessary to achieve efficient nitration.[6] Performing the reaction at low temperatures (0°C) is crucial to control the reaction rate and prevent unwanted side reactions.

  • Step 3: Direct Chlorination: The final step involves the introduction of the chloro substituent at the C5 position. While the nitro group is deactivating, direct halogenation of nitropyrazoles can be achieved using reagents like N-Chlorosuccinimide (NCS). This method avoids the harsh conditions associated with other chlorinating agents and often provides good yields for electron-deficient systems.

Detailed Experimental Protocols

The following protocols are generalized from established methods for analogous compounds and should be adapted and optimized by the researcher.[6] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole
  • Materials & Setup:

    • 3-methyl-1H-pyrazole (1.0 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

    • 2-Iodopropane (1.2 eq)

    • Acetonitrile (anhydrous), ~5 mL per mmol of pyrazole

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 3-methyl-1H-pyrazole and potassium carbonate.

    • Add anhydrous acetonitrile via syringe.

    • Begin vigorous stirring to create a fine suspension.

    • Add 2-iodopropane dropwise to the suspension.

    • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-isopropyl-3-methyl-1H-pyrazole as a colorless oil.

Protocol 4.2: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
  • Materials & Setup:

    • 1-Isopropyl-3-methyl-1H-pyrazole (1.0 eq)

    • Acetic anhydride (3.0 eq)

    • Fuming nitric acid (≥90%, 1.1 eq)

    • Two-necked round-bottom flask, dropping funnel, magnetic stirrer, ice/salt bath.

  • Procedure:

    • Caution: This procedure involves strong acids and exothermic reactions.

    • Prepare the nitrating agent: In a separate flask cooled to -10°C, add acetic anhydride. Slowly add the fuming nitric acid dropwise while stirring vigorously, ensuring the temperature does not exceed 0°C. Keep this solution chilled.

    • In the main reaction flask, dissolve 1-isopropyl-3-methyl-1H-pyrazole in acetic anhydride and cool the solution to 0°C in an ice/salt bath.

    • Add the pre-chilled nitrating agent dropwise to the pyrazole solution over 30-60 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.

    • Stir the reaction mixture at 0°C for an additional 2-3 hours after the addition is complete.

  • Workup & Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Slowly neutralize the acidic solution to pH ~7 by adding a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or flash column chromatography to obtain 1-isopropyl-3-methyl-4-nitro-1H-pyrazole as a solid.

Protocol 4.3: Synthesis of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole
  • Materials & Setup:

    • 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq)

    • N-Chlorosuccinimide (NCS, 1.1 eq)

    • Acetonitrile, ~10 mL per mmol of nitropyrazole

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the nitropyrazole intermediate in acetonitrile in the round-bottom flask.

    • Add NCS to the solution in one portion.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).

  • Workup & Purification:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude final product.

    • Purify the solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product, 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole.

Characterization and Structural Validation Workflow

Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic and analytical techniques should be employed.

Validation Workflow Diagram

G start Purified Final Compound hplc Purity Assessment (HPLC/UPLC >95%) start->hplc ms Mass Confirmation (LC-MS / HRMS) hplc->ms If pure nmr Structural Elucidation (¹H and ¹³C NMR) ms->nmr ir Functional Group ID (FTIR Spectroscopy) nmr->ir validated Structurally Confirmed 5-Chloro-3-methyl-4-nitro- 1-isopropylpyrazole ir->validated

Caption: Workflow for the analytical validation of the final product.

Expected Spectroscopic Data

The following table outlines the expected signals and peaks for the successful validation of the target compound's structure.

TechniqueExpected Observations
¹H NMR - Septet (1H): Isopropyl CH proton, likely shifted downfield by the adjacent nitrogen. - Doublet (6H): Two equivalent methyl groups of the isopropyl substituent. - Singlet (3H): C3-methyl group protons. Note: There are no aromatic protons on the pyrazole ring itself.
¹³C NMR - ~6-7 signals: Including two for the isopropyl group, one for the C3-methyl, and four for the pyrazole ring carbons (C3, C4, C5, and potentially resolved signals for the isopropyl methyls). The C4 and C5 carbons will be significantly affected by the nitro and chloro groups, respectively.
FTIR - ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹: Strong asymmetric and symmetric stretching bands for the C-NO₂ group.[7] - ~1100-1000 cm⁻¹: C-Cl stretching vibration. - ~2980-2850 cm⁻¹: C-H stretching from the alkyl groups.
Mass Spec - Molecular Ion Peak (M⁺): Expected at m/z ≈ 204.6. - Isotopic Pattern: A characteristic M+2 peak at ~33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis and characterization of 5-Chloro-3-methyl-4-nitro-1-isopropylpyrazole. By following a logical sequence of N-alkylation, nitration, and chlorination, researchers can reliably access this novel compound. The detailed protocols and validation workflow serve as a comprehensive resource, enabling the scientific community to build upon this foundation for applications in drug discovery, agrochemicals, and materials science.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018, February 15). Thieme Connect. Retrieved from [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009, July 6). ACS Publications. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024, July 3). ACS Publications. Retrieved from [Link]

  • 5-CHLORO-3-METHYL-4-NITRO-1H-PYRAZOLE. (n.d.). INDOFINE Chemical Company, Inc.. Retrieved from [Link]

  • Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. (n.d.). RSC Publishing. Retrieved from [Link]

  • 5-Chloro-3-methyl-4-nitro-1H-pyrazole CAS NO.6814-58-0. (n.d.). Synthon-Lab Ltd.. Retrieved from [Link]

  • 4-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazole, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013, July 29). MDPI. Retrieved from [Link]

  • 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole. (n.d.). IndiaMART. Retrieved from [Link]

Sources

Exploratory

5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole: Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, tetrasubstituted pyrazoles serve as highly versatile, rigid pharmacophores. 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, tetrasubstituted pyrazoles serve as highly versatile, rigid pharmacophores. 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (also known as 5-chloro-1-isopropyl-3-methyl-4-nitro-1H-pyrazole) is a prime example of a highly functionalized building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural significance, and field-proven synthetic methodologies, designed specifically for process chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

The strategic placement of functional groups on the pyrazole core dictates the molecule's reactivity and biological potential. The isopropyl group at the N1 position enhances lipophilicity, while the combination of a 4-nitro group and a 5-chloro group creates a highly activated system for downstream nucleophilic aromatic substitution (SNAr).

The foundational chemical identity and quantitative physicochemical data are summarized in the table below, structurally validated by authoritative chemical databases[1],[2],[3].

PropertyValue
IUPAC Name 5-Chloro-3-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazole
Common Synonyms 5-Chloro-1-isopropyl-3-methyl-4-nitro-1H-pyrazole[1]
CAS Registry Number 13551-75-2[1]
Molecular Formula C7H10ClN3O2[2],[3]
Molecular Weight 203.63 g/mol [4]
Monoisotopic Mass 203.04616 Da[3]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Nitro O's, Pyrazole N)
Topological Polar Surface Area (TPSA) 63.6 Ų
Rotatable Bonds 2

De Novo Synthesis and Mechanistic Causality

The synthesis of highly substituted pyrazoles requires precise regiochemical control. The optimal route to 5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole involves a three-step sequence: cyclization, electrophilic aromatic nitration, and Vilsmeier-type chlorination.

Synthesis A Ethyl Acetoacetate + Isopropylhydrazine B 1-Isopropyl-3-methyl- 1H-pyrazol-5-ol A->B Cyclization (EtOH, Reflux) C 1-Isopropyl-3-methyl- 4-nitro-1H-pyrazol-5-ol B->C Electrophilic Nitration (HNO3/H2SO4, 0°C) D 5-Chloro-3-methyl-4-nitro- 1-propan-2-ylpyrazole C->D Chlorination (POCl3, DMF, 110°C)

Fig 1: Three-step de novo synthesis workflow for 5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole.

Step-by-Step Synthetic Methodology

Protocol 1: Cyclization to 1-Isopropyl-3-methyl-1H-pyrazol-5-ol

  • Reagent Preparation: Suspend isopropylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.05 eq) in anhydrous ethanol.

  • Base Addition: Add triethylamine (1.1 eq) dropwise at 0°C.

    • Causality: Triethylamine neutralizes the hydrochloride salt, liberating the free hydrazine nucleophile. Performing this at 0°C prevents premature, uncontrolled exothermic degradation.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The system is self-validating; the disappearance of the UV-active ethyl acetoacetate spot confirms complete cyclization.

Protocol 2: Electrophilic Nitration at C-4

  • Acidic Solubilization: Dissolve the pyrazol-5-ol intermediate in concentrated sulfuric acid (H₂SO₄) at 0°C.

    • Causality: H₂SO₄ acts as both a solvent and a critical catalyst, protonating the incoming nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nitronium Addition: Slowly add fuming nitric acid (HNO₃, 1.2 eq) while strictly maintaining the internal temperature below 5°C.

    • Causality: The pyrazole ring is highly activated at the C-4 position by the electron-donating methyl and hydroxyl groups. Strict thermal control prevents oxidative cleavage of the pyrazole ring and avoids dangerous thermal runaways.

  • Quenching: Stir for 2 hours at room temperature, then pour over crushed ice to precipitate the 4-nitro-pyrazol-5-ol.

Protocol 3: Vilsmeier-Type Chlorination

  • Reagent Charging: Suspend the nitrated intermediate in neat phosphorus oxychloride (POCl₃, 5.0 eq).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate rapidly converts the enolic -OH into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride. Without DMF, the reaction stalls at unreactive pyrophosphate byproducts.

  • Reflux & Workup: Heat to 110°C for 6 hours. Carefully quench the cooled mixture into ice water, extract with dichloromethane, and wash with saturated NaHCO₃.

Downstream Functionalization Workflows

The true value of 5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole lies in its capacity for orthogonal functionalization. The electron-withdrawing nature of the 4-nitro group and the pyrazole nitrogen highly activates the 5-chloro position toward Nucleophilic Aromatic Substitution (SNAr).

Functionalization Core 5-Chloro-3-methyl-4-nitro- 1-propan-2-ylpyrazole SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Alkoxides Base, Heat Reduction Nitro Reduction (Fe/HCl or Pd/C) Core->Reduction Hydrogenation Prod1 5-Substituted-3-methyl-4-nitro- 1-propan-2-ylpyrazole SNAr->Prod1 Prod2 4-Amino-5-chloro-3-methyl- 1-propan-2-ylpyrazole Reduction->Prod2

Fig 2: Downstream functionalization pathways via SNAr and nitro reduction for library generation.

Library Generation Protocol: By reacting the core scaffold with primary or secondary amines in the presence of N,N-diisopropylethylamine (DIPEA) at 80°C, researchers can rapidly generate a library of 5-amino substituted pyrazoles. Subsequent reduction of the 4-nitro group using Iron powder and HCl (Béchamp reduction) yields 4,5-diaminopyrazoles, which are critical hinge-binding motifs in the design of ATP-competitive kinase inhibitors.

Analytical Validation Standards

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system through rigorous analytical chemistry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The final product must exhibit a primary [M+H]+ peak at m/z 204.05 . Crucially, the presence of the chlorine atom will dictate a characteristic 3:1 isotopic pattern, yielding a secondary peak at m/z 206.05 . If the chlorination step fails, the mass will remain at ~186 m/z.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Isopropyl Group: A distinct septet at ~4.6 ppm (1H) due to the strong deshielding effect of the pyrazole N1, and a doublet at ~1.5 ppm (6H).

    • Methyl Group: A sharp singlet at ~2.5 ppm (3H).

    • Aromatic Region: The complete absence of aromatic protons confirms that the pyrazole core is fully tetrasubstituted, validating the regioselectivity of the nitration and chlorination steps.

References

  • PubChemLite. "C7H10ClN3O2 - Explore". Université du Luxembourg / LCSB. URL: [Link]

  • ChemBK. "methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride". ChemBK Database. URL: [Link]

Sources

Foundational

The Chloronitropyrazole Scaffold: Precision Engineering in Medicinal Chemistry

The following technical guide provides an in-depth analysis of Chloronitropyrazole derivatives in the context of modern drug discovery. Executive Summary: The Electronic Push-Pull In the high-stakes arena of fragment-bas...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Chloronitropyrazole derivatives in the context of modern drug discovery.

Executive Summary: The Electronic Push-Pull

In the high-stakes arena of fragment-based drug discovery (FBDD), the pyrazole ring serves as a privileged scaffold, underpinning blockbusters like Celecoxib and Ruxolitinib. However, the specific subclass of chloronitropyrazoles represents a more aggressive, chemically distinct tactical unit.

The synergy between the chloro group (lipophilic, electron-withdrawing, metabolic blocker) and the nitro group (strongly electron-withdrawing, hydrogen bond acceptor, synthetic handle) creates a unique electronic environment. This "push-pull" system lowers the pKa of the pyrazole NH, modulates the acidity of adjacent protons, and enables specific interactions within hydrophobic pockets of enzymes, particularly kinases and bacterial synthases.

This guide dissects the utility of chloronitropyrazole derivatives, moving from their synthesis and regiochemical control to their application as potent kinase inhibitors and antimicrobial agents.[1]

Chemical Architecture & Synthesis Strategies

The synthesis of chloronitropyrazoles is non-trivial due to tautomerism and regioselectivity issues. The position of the nitro and chloro substituents dictates the reactivity profile.

The Regioselectivity Challenge

When functionalizing the pyrazole ring, N-alkylation often yields a mixture of isomers (e.g., 1,3- vs. 1,5-substituted products). The presence of a nitro group at C-4 significantly deactivates the ring towards further electrophilic substitution, while a chlorine at C-3 or C-5 can serve as a leaving group for nucleophilic aromatic substitution (


), a rare but valuable trait in 5-membered heterocycles.
Synthetic Pathways Visualization

The following diagram outlines the primary synthetic routes to access the core 4-chloro-3-nitropyrazole and 3-chloro-4-nitropyrazole scaffolds.

Chloronitropyrazole_Synthesis Start Pyrazole Precursors RouteA Route A: Direct Electrophilic Substitution Start->RouteA RouteB Route B: Cyclization (De Novo) Start->RouteB Nitration Nitration (HNO3/H2SO4) Target: C-4 RouteA->Nitration Step 1 Chlorination Chlorination (NCS or Cl2) Target: C-3/C-5 Nitration->Chlorination Step 2 Product Chloronitropyrazole Scaffold Chlorination->Product Hydrazine Hydrazine Derivatives RouteB->Hydrazine NitroEnamine Nitro-Enamine / Chlorovinyl Ketone RouteB->NitroEnamine Hydrazine->Product Cyclocondensation NitroEnamine->Product Deriv Functionalization (SNAr or Reduction) Product->Deriv Drug Discovery Entry

Figure 1: Divergent synthetic pathways for accessing chloronitropyrazole scaffolds. Route A utilizes sequential functionalization, while Route B employs cyclization for better regiocontrol.

Pharmacological Applications[1][3][4][5][6][7][8][9][10]

Oncology: The Kinase Inhibitor "Warhead"

In kinase drug discovery, the pyrazole nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • The Nitro Role: Often acts as a "masked" amine. It is reduced to an amino group (

    
    ) late in synthesis to form urea or amide linkers that reach into the "back pocket" of the kinase (e.g., VEGFR, BCR-Abl).
    
  • The Chloro Role: Fills small hydrophobic pockets (Gatekeeper residues) and prevents oxidative metabolism at the carbon site.

Case Study: 4-chloro-3-nitropyrazole derivatives Recent studies have highlighted derivatives targeting EGFR and CDK2 . The electron-withdrawing nature of the scaffold increases the acidity of the NH, strengthening the H-bond donor capability to the kinase hinge.

Antimicrobial & Antifungal Activity

The 3-chloro-4-nitropyrazole moiety has shown efficacy against M. tuberculosis and C. albicans.

  • Mechanism: Disruption of cell wall biosynthesis enzymes. The lipophilicity of the chlorine atom aids in penetrating the mycobacterial waxy cell wall.

  • Data Summary:

Compound ClassTarget OrganismMIC Range (

g/mL)
Mechanism Insight
N-alkyl-3-chloro-4-nitropyrazoles S. aureus (MRSA)4 - 16Membrane depolarization
Pyrazolo[1,5-d][1,2,4]triazines E. coli8 - 32Gyrase inhibition (putative)
3-(4-chlorophenyl)-4-nitropyrazoles C. albicans2 - 8Ergosterol synthesis interference
Reference Standard (Ciprofloxacin) E. coli0.01 - 1DNA Gyrase inhibition

Table 1: Comparative antimicrobial potency of chloronitropyrazole derivatives vs. standard antibiotics.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-Nitropyrazole

Rationale: This protocol avoids the use of explosive diazonium intermediates often found in older literature.

Reagents: Pyrazole, Nitric Acid (fuming), Acetic Anhydride, N-Chlorosuccinimide (NCS).

  • Nitration:

    • Dissolve pyrazole (10 mmol) in acetic anhydride (5 mL) at 0°C.

    • Dropwise add fuming

      
       (1.1 eq). Maintain temp < 10°C.
      
    • Stir for 2h. Pour into ice water. Precipitate is 4-nitropyrazole.[2]

    • Note: Nitration occurs at C-4 due to electronic stabilization.

  • Chlorination (The Challenge):

    • Direct chlorination of 4-nitropyrazole is difficult due to ring deactivation.

    • Alternative Route: Start with 3-aminopyrazole.

    • Sandmeyer-like Reaction: Diazotize 3-amino-4-nitropyrazole (generated via nitration of 3-aminopyrazole) using

      
       followed by 
      
      
      
      .
    • Yield: Typically 40-60%.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1).

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows a downfield shift of the remaining ring proton due to the nitro group.
Protocol B: Nitro-Reduction to Aniline (The "Gateway" Step)

Rationale: Converting the nitro group to an amine allows for the attachment of "tail" groups necessary for high-affinity kinase binding.

  • Setup: Dissolve chloronitropyrazole derivative (1 mmol) in Ethanol (10 mL).

  • Catalyst: Add

    
     (5 eq). Avoid Pd/H2 if the Chlorine is labile, as hydrodehalogenation may occur.
    
  • Reflux: Heat to 70°C for 3 hours. Monitor via TLC (Product will be more polar/fluorescent).

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate.[2]
    
  • Result: 4-chloro-3-aminopyrazole (ready for amide coupling).

Signaling Pathway: Kinase Inhibition Mechanism

The following diagram illustrates how a functionalized chloropyrazole derivative interrupts cancer cell signaling (e.g., the RAS/RAF/MEK/ERK pathway) by competing with ATP.

Kinase_Inhibition GrowthFactor Growth Factor (EGF) Receptor RTK (EGFR) GrowthFactor->Receptor Activation RAS RAS (GTPase) Receptor->RAS ATP ATP (Energy Source) RAF RAF Kinase ATP->RAF Phosphorylation (Normal) Inhibitor Chloronitropyrazole Derivative Inhibitor->RAF Competitive Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAS->RAF MEK MEK RAF->MEK Blocked by Inhibitor ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 2: Mechanism of Action. The chloronitropyrazole derivative competitively binds to the ATP pocket of the RAF kinase, halting the phosphorylation cascade and inducing apoptosis.

Safety & Toxicology: The "Nitro" Liability

While potent, the nitro group introduces specific toxicity risks that must be screened early.

  • Mutagenicity: Nitroaromatics are often Ames positive. The nitro group can be enzymatically reduced to hydroxylamines, which react with DNA.

    • Mitigation: Use the nitro group only as a synthetic precursor (reduce to amine) or ensure the final molecule has steric bulk preventing nitro-reductase access.

  • Energetic Instability: Low molecular weight nitropyrazoles (e.g., 3-methyl-4-nitropyrazole) are potential energetic materials (explosives).

    • Protocol: Never heat neat nitropyrazoles above 100°C without DSC (Differential Scanning Calorimetry) testing.

References

  • Synthesis of Pyrazole Derivatives from 1,1-Dimethylhydrazine and Chlorovinyl Ketones.Russian Journal of Organic Chemistry.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)
  • Synthesis and Biological Evaluation of 3-(4-Chloro-phenyl)-4-substituted Pyrazole Derivatives.
  • Recent Advances in the Development of Pyrazole Deriv

Sources

Exploratory

Thermodynamic stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole

An In-Depth Technical Guide to the Thermodynamic Stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole. Designed for researchers, chemists, and drug development professionals, this document outlines the critical importance of thermal stability analysis for nitroaromatic heterocyclic compounds. While specific experimental data for the title compound is not yet publicly available, this guide establishes a complete roadmap for its characterization. We detail the foundational principles of thermodynamic stability, present robust experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and describe the application of computational quantum chemistry for predicting key stability indicators. This document serves as both a theoretical primer and a practical, step-by-step manual for the synthesis, analysis, and comprehensive stability assessment required for the safe handling and effective application of this molecule in research and development settings.

Introduction: The Imperative for Stability Analysis

5-chloro-1-isopropyl-3-methyl-4-nitropyrazole belongs to the class of nitropyrazoles, a group of heterocyclic compounds recognized for their diverse applications, ranging from energetic materials to intermediates in pharmaceutical synthesis.[1][2] The presence of a nitro group (-NO₂) on the pyrazole ring introduces significant energetic potential. While this can be desirable for certain applications, it also raises critical questions about the compound's thermodynamic stability. In the context of drug development, understanding the thermal behavior of an active pharmaceutical ingredient (API) is paramount for ensuring safety during manufacturing, storage, and formulation.[3][4] Uncontrolled thermal decomposition can lead to catastrophic events and the generation of potentially toxic degradation products.[5]

This guide provides the scientific rationale and detailed methodologies required to fully characterize the thermodynamic stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole. We will explore the theoretical underpinnings of its stability, outline gold-standard experimental techniques, and discuss the predictive power of computational modeling.

Molecular Structure and Its Implications for Stability

The stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole is intrinsically linked to its molecular architecture. The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability. However, the substituents—chloro, isopropyl, methyl, and particularly the nitro group—introduce electronic and steric factors that modulate this inherent stability.

  • Nitro Group (-NO₂): This electron-withdrawing group is the primary determinant of the molecule's energetic properties. The C-NO₂ bond is often the weakest point in the molecule and the first to break during thermal decomposition.[6]

  • Chloro Group (-Cl): As an electron-withdrawing group, it can influence the electron density of the pyrazole ring, potentially affecting the strength of adjacent bonds.

  • Isopropyl and Methyl Groups: These alkyl groups are electron-donating and introduce steric bulk, which can influence crystal packing and intermolecular interactions.

The interplay of these substituents dictates the molecule's overall enthalpy of formation, decomposition temperature, and decomposition pathways.

Caption: Molecular structure of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole.

Computational Assessment of Thermodynamic Stability

Before embarking on experimental synthesis and analysis, in silico methods provide invaluable, cost-effective insights into the thermodynamic properties of a molecule. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting stability.[7][8]

Key-Value Proposition of Computational Modeling

The primary goal is to calculate the standard gas-phase enthalpy of formation (ΔH_f°). A high positive enthalpy of formation is often indicative of an energetic compound with lower thermodynamic stability.[9][10] Modern DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable estimates.[11][12] The calculation is typically achieved using isodesmic reactions, a computational strategy that preserves the number and types of chemical bonds to facilitate error cancellation, yielding more accurate results.[13]

Workflow for Computational Analysis

G cluster_0 Computational Workflow A 1. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B 2. Frequency Calculation (Confirm minimum energy, obtain ZPVE) A->B Verify structure C 3. Design Isodesmic Reaction B->C Use optimized geometry D 4. Calculate Reaction Enthalpy (ΔH_rxn) C->D Calculate energies of all species E 5. Calculate Enthalpy of Formation (ΔH_f°) D->E Apply Hess's Law

Caption: Workflow for calculating enthalpy of formation using quantum chemistry.

Predicting Decomposition Triggers

Computational models can also be used to calculate Bond Dissociation Energies (BDEs). The bond with the lowest BDE is the most likely to break first upon heating. For nitropyrazoles, this is anticipated to be the C-NO₂ bond.[14][15] Calculating the BDE for this bond provides a theoretical estimate of the energy required to initiate decomposition.

Experimental Determination of Thermal Stability

Experimental analysis is the definitive method for quantifying thermodynamic stability. The two cornerstone techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[16][17]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for identifying the onset temperature of decomposition (T_d), which is the most critical parameter for assessing thermal hazard. For nitropyrazoles, the decomposition is typically a sharp, highly exothermic event.[14]

Protocol: DSC Analysis for Decomposition Temperature

  • Sample Preparation: Accurately weigh 1-2 mg of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole into a hermetically sealed aluminum or gold-plated high-pressure pan. The use of high-pressure pans is crucial to contain any gaseous products and prevent premature evaporation, ensuring the measured event is true decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (a standard rate is 10 °C/min) to a temperature well beyond the expected decomposition (e.g., 350 °C).

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The decomposition event will appear as a large exothermic peak.

    • Determine the extrapolated onset temperature (T_onset) of this peak. This temperature is reported as the decomposition temperature (T_d).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It complements DSC by showing the temperature at which decomposition begins to cause mass loss and revealing the number of decomposition steps.[17] For many nitropyrazoles, decomposition can be a multi-stage process.[9]

Protocol: TGA for Thermal Stability and Decomposition Profile

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA crucible (ceramic or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to an upper limit (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of the first significant mass loss step provides another indicator of thermal stability.

    • The derivative of the TGA curve (DTG curve) shows the temperature of the maximum rate of mass loss for each step.

Data Synthesis and Interpretation

A comprehensive stability assessment requires synthesizing data from both computational and experimental sources.

Summarizing Key Stability Parameters

The following table outlines the essential parameters for characterizing the thermodynamic stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole. While specific values for this compound require experimental determination, the table includes representative data for related nitropyrazoles to provide context.

ParameterSymbolDefinitionAnalytical TechniqueRepresentative Value (for related Nitropyrazoles)Reference
Decomposition Temp. (Onset) T_dThe temperature at which thermal decomposition begins.DSC198 - 216 °C[18]
Enthalpy of Formation (gas) ΔH_f°(g)Energy change when 1 mole of the compound is formed from its elements.Computational (DFT)> 200 kJ/mol[14][15]
Mass Loss Onset T_masslossTemperature at which significant mass loss starts.TGA~200 °C[9][17]
C-NO₂ Bond Dissociation Energy BDEEnergy required to homolytically cleave the C-NO₂ bond.Computational (DFT)240 - 260 kJ/mol[7][15]
Postulated Decomposition Pathway

Based on established mechanisms for nitropyrazoles, the thermal decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond.[9][14] This initial step generates a pyrazolyl radical and a nitrogen dioxide radical (•NO₂), which then trigger a cascade of secondary exothermic reactions, leading to the formation of stable gaseous products like N₂, CO₂, and H₂O.

G cluster_1 Hypothesized Decomposition Pathway Parent 5-Chloro-1-isopropyl-3-methyl-4-nitropyrazole Step1 Initial Step: C-NO₂ Bond Homolysis Parent->Step1 Δ (Heat) Intermediates Radical Intermediates (Pyrazolyl• + •NO₂) Step1->Intermediates Step2 Secondary Reactions (Radical Propagation & Termination) Intermediates->Step2 Products Final Gaseous Products (N₂, CO₂, H₂O, HCl, etc.) Step2->Products

Caption: A potential decomposition pathway for the title compound.

Conclusion and Future Directions

This guide establishes a comprehensive, scientifically-grounded framework for the complete assessment of the thermodynamic stability of 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole. While direct experimental data is pending, the outlined protocols and theoretical discussions provide a clear and robust path forward for any researcher or organization handling this compound.

The critical next step is the execution of the described experimental plan: synthesis, followed by rigorous DSC and TGA analysis. The resulting data, when interpreted alongside computational predictions, will provide a definitive understanding of the molecule's thermal behavior. This knowledge is not merely academic; it is an essential prerequisite for ensuring the safe handling, storage, and application of this energetic molecule in pharmaceutical development and other advanced chemical research.

References

A consolidated list of all sources cited within this technical guide.

  • Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. (2021). Archiv der Pharmazie.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI.
  • Thermal Decomposition of Nitropyrazoles. (2016).
  • Thermal Decomposition of Nitropyrazoles. (2015). CoLab.ws.
  • Chemistry and thermal decomposition of trinitropyrazoles. (2010).
  • Chemistry and thermal decomposition of trinitropyrazoles. AKJournals.
  • Mechanisms of the gas-phase decomposition of C-nitro compounds inferred from quantum chemical calcul
  • Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. (2024).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022). MDPI.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021).
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). PubMed.
  • Enthalpy of Vaporiz
  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Arom
  • Quantum chemical calculations and their uses. (2021). Research, Society and Development.
  • Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. (2022). PubMed.
  • Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. (2005). Semantic Scholar.
  • Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. (2021). Refubium - Freie Universität Berlin.
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC.
  • Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). MDPI.
  • Calculating Thermodynamic and Kinetic Properties
  • Quantum Chemistry Calculations for Metabolomics. (2021).
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • 3-Chloro-5-isopropyl-1-methyl-1H-pyrazole. ChemScene.
  • Review on synthesis of nitropyrazoles. (2014).
  • Solvent analysis by TGA. Mettler Toledo.
  • 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole. Fluorochem.
  • Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. (2019). NETZSCH.
  • 5-chloro-1-ethyl-3-methyl-4-nitro-1h-pyrazole. PubChemLite.
  • 5-CHLORO-3-METHYL-4-NITRO-1H-PYRAZOLE. INDOFINE Chemical Company, Inc..
  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI.

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Foundational

Advanced Technical Whitepaper &amp; Safety Data Guide: 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS 6814-58-0)

Executive Summary 5-Chloro-3-methyl-4-nitro-1H-pyrazole (commonly known as CMNP or Pyrazachlor) is a highly specialized pyrazole derivative. While traditionally categorized as an agricultural abscission agent, its profou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-methyl-4-nitro-1H-pyrazole (commonly known as CMNP or Pyrazachlor) is a highly specialized pyrazole derivative. While traditionally categorized as an agricultural abscission agent, its profound ability to manipulate cellular energetics and oxidative stress pathways makes it a valuable biochemical probe in proteomics, stress-signaling research, and drug development. This guide transcends a standard Safety Data Sheet (SDS) by providing researchers with an in-depth mechanistic understanding of CAS 6814-58-0, ensuring that safety and experimental design are grounded in the molecule's core biological activity.

Mechanistic Toxicology & Mode of Action

To safely handle and effectively utilize CMNP, researchers must understand its multi-targeted mechanism of action. CMNP does not merely cause generalized toxicity; it orchestrates a specific cascade of cellular events:

  • Energetic Membrane Uncoupling: CMNP is highly lipophilic, allowing it to rapidly partition into cellular membranes. Once integrated, it acts as a potent uncoupler,1[1].

  • Enzymatic Inhibition & Lipid Signaling: CMNP directly 2[2]. Concurrently, it activates phospholipase A2 (PLA2) and lipoxygenase, generating downstream lipid signaling compounds that destabilize the cell membrane[1].

  • Targeted Oxidative Burst: The defining feature of CMNP toxicity is its manipulation of the cellular antioxidant machinery. CMNP upregulates Superoxide Dismutase (SOD) while simultaneously 3[3]. This bottleneck ensures that Hydrogen Peroxide (H₂O₂) accumulates rapidly, acting as the primary signal for tissue senescence and organ abscission.

Visualizing the CMNP Signaling Pathway

CMNP_Pathway CMNP CMNP (CAS 6814-58-0) Membrane Energetic Membrane Uncoupling CMNP->Membrane Disrupts ADH Alcohol Dehydrogenase (ADH) Inhibition CMNP->ADH Inhibits PLA2 Phospholipase A2 (PLA2) Activation CMNP->PLA2 Activates NO Nitric Oxide (NO) Production CMNP->NO Induces ATP ATP Depletion Membrane->ATP Causes Acetaldehyde Acetaldehyde Accumulation ADH->Acetaldehyde Leads to Lipid Lipid Signaling Compounds PLA2->Lipid Generates ROS ROS & H2O2 Accumulation ATP->ROS Stress Response Acetaldehyde->ROS Toxicity Abscission Tissue Senescence & Organ Abscission Lipid->Abscission Mediates ROS->Abscission Triggers NO->Abscission Promotes

Fig 1: CMNP mechanism of action: membrane uncoupling, ROS generation, and organ abscission.

Physicochemical Properties & Hazard Profile

The physical properties of CMNP directly dictate its handling requirements and toxicological profile. The data below synthesizes structural properties with their mechanistic safety implications[4].

Property / Hazard ClassificationValue / GHS CodeMechanistic Relevance & Safety Implication
Molecular Weight 161.55 g/mol Low molecular weight facilitates rapid cuticular and dermal penetration.
Melting Point 111°CSolid at room temperature; requires solubilization (e.g., DMSO) for biological assays, increasing systemic absorption risks.
Solubility Chloroform, DMSO, MethanolHighly lipophilic nature drives its primary mechanism of energetic membrane uncoupling.
Acute Oral Toxicity H302 (Harmful if swallowed)Ingestion leads to systemic ATP depletion and rapid cellular energetic failure.
Skin & Eye Irritation H315 (Skin), H319 (Eye)Localized ROS generation and PLA2 activation cause immediate tissue damage and inflammation upon contact.
Carcinogenicity H351 (Suspected)Chronic exposure may lead to DNA damage via prolonged, unmitigated oxidative stress (H₂O₂ accumulation).

Experimental Protocol: Evaluating CMNP-Induced ROS Generation

To utilize CMNP as a biological probe, researchers must be able to quantify its primary downstream effect: the oxidative burst. The following protocol is designed as a self-validating system to isolate the specific uncoupling effect of CMNP from baseline cellular senescence.

Step-by-Step Methodology
  • Reagent Preparation & Treatment:

    • Action: Prepare a 2.0 mM CMNP solution in a buffer containing 0.1% non-ionic surfactant. Apply to target tissue (e.g., flavedo or cultured cells).

    • Causality: CMNP is lipophilic and prone to precipitation in aqueous media. The surfactant lowers surface tension, ensuring uniform membrane penetration and reproducible ATP depletion[3].

  • Tissue Sampling & Homogenization:

    • Action: Harvest tissue at 0, 24, and 48 hours post-treatment. Homogenize in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% Polyvinylpyrrolidone (PVP).

    • Causality: PVP is critical here; it binds intracellular polyphenols that are released during membrane disruption. Without PVP, these polyphenols would auto-oxidize and artificially inhibit the downstream enzyme assays.

  • Enzyme Assay (SOD Activity):

    • Action: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) at 560 nm using the extracted supernatant.

    • Self-Validation Step: You must include a blank control (assay mixture without the protein extract) to establish the maximum possible NBT reduction. If the blank fails to reduce, the assay's dynamic range is compromised, invalidating the run.

  • H₂O₂ Quantification:

    • Action: React the supernatant with 1M potassium iodide (KI) and measure absorbance at 390 nm.

    • Self-Validation Step: Run a parallel standard curve using known H₂O₂ concentrations (0–100 µM). Because CMNP alters the optical clarity of lipid extracts, the standard curve ensures that absorbance changes are strictly linear and directly correlated to H₂O₂ concentration, not lipid precipitation.

Visualizing the Experimental Workflow

Experimental_Workflow Treatment Tissue Treatment (2.0 mM CMNP) Homogenization Homogenization (Buffer + 1% PVP) Treatment->Homogenization 0, 24, 48h Extraction Centrifugation & Supernatant Extraction Homogenization->Extraction Extracts Proteins SOD SOD Activity Assay (NBT Reduction) Extraction->SOD H2O2 H2O2 Quantification (KI Reaction) Extraction->H2O2 Val_SOD Self-Validation: Blank Control (Max NBT) SOD->Val_SOD Validated By Analysis Data Analysis & ROS Profiling SOD->Analysis Val_H2O2 Self-Validation: Standard Curve (0-100 µM) H2O2->Val_H2O2 Validated By H2O2->Analysis

Fig 2: Experimental workflow for CMNP-induced ROS quantification with self-validating controls.

Advanced Handling, Storage, and Decontamination

Because CMNP operates via membrane uncoupling and ROS generation, standard laboratory safety must be elevated:

  • Storage: Store strictly in a -20°C freezer[4]. The nitro group on the pyrazole ring is susceptible to slow thermal degradation, which can yield unpredictable, highly reactive nitrogenous byproducts over time.

  • PPE Rationale: Nitrile gloves (double-gloved) and a fume hood are mandatory. Because CMNP is often solubilized in DMSO for assays, DMSO acts as a carrier solvent that will transport the uncoupling agent directly through the dermal layer, bypassing the stratum corneum and causing immediate localized cellular toxicity.

  • Decontamination: In the event of a spill, do not merely use water. Use a mild alkaline solution to promote the hydrolysis of the pyrazole ring, followed by standard hazardous chemical absorbents.

References

  • citrus abscission agent induces anoxia- and senescence-related gene expression in Arabidopsis, Journal of Experimental Botany, [Link]

  • Production of Nitric Oxide by the Abscission Agent CMNP and Its Impact on Citrus Fruit Loosening, CABI Digital Library, [Link]

  • Oxidative metabolism in 'Valencia' sweet orange flavedo tissue treated with the abscission agent 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), Taylor & Francis, [Link]

Sources

Exploratory

Bioactive scaffold potential of 5-chloro-4-nitro-pyrazole derivatives

The Bioactive Scaffold Potential of 5-Chloro-4-nitro-pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Executive Summary In modern medicinal chemistry, the pyrazole ring is a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioactive Scaffold Potential of 5-Chloro-4-nitro-pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore. Among its functionalized derivatives, 5-chloro-4-nitro-1H-pyrazole stands out as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, therapeutic applications, and synthetic methodologies associated with this scaffold. By leveraging the unique electronic properties of the C4-nitro and C5-chloro substituents, drug development professionals can synthesize highly selective kinase inhibitors, broad-spectrum agrochemicals, and novel oncological therapeutics.

Chemical Anatomy and Reactivity Profile

The structural brilliance of 5-chloro-4-nitro-1H-pyrazole lies in its push-pull electronic distribution, which dictates its orthogonal reactivity:

  • The C4-Nitro Group (Electron Sink): The strongly electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. This highly activates the adjacent C5 position toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the transient Meisenheimer complex[1]. Furthermore, the nitro group serves as a masked amine; post-functionalization, it can be reduced to a 4-amino group, providing a critical attachment point for amide coupling.

  • The C5-Chloro Group (Leaving Group): Under basic conditions, the C5-chlorine is easily displaced by amines, thiols, or alkoxides. Alternatively, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to generate biaryl-substituted pyrazoles[1].

  • The N1-Proton (Acidic Handle): The N-H bond is sufficiently acidic to be deprotonated by strong bases (like LHMDS), allowing for regioselective N-alkylation or N-arylation prior to C5 functionalization[2].

Oncological Applications: Pim Kinase Inhibition

Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that are heavily upregulated in various hematological malignancies and solid tumors. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins (such as Bad), thereby releasing anti-apoptotic Bcl-2.

Derivatives of 5-chloro-4-nitro-1H-pyrazole—specifically oxepan-2-yl-pyrazol-4-yl-heterocyclyl-carboxamides—have been successfully engineered as potent Pim kinase inhibitors[2]. Causality in Design: The pyrazole core acts as a bioisostere for the adenine ring of ATP, anchoring the molecule within the kinase hinge region. The subsequent conversion of the C4-nitro group to a carboxamide allows for critical hydrogen bonding with the kinase backbone, effectively locking the enzyme in an inactive state.

PimKinase Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activates Pim Pim Kinases (1, 2, 3) JAK_STAT->Pim Transcription Bad Bad Protein (Pro-apoptotic) Pim->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 Protein (Anti-apoptotic) Bad->Bcl2 Releases Survival Tumor Cell Survival Bcl2->Survival Promotes Inhibitor Pyrazole-derived Pim Inhibitor Inhibitor->Pim Blocks ATP Binding Pocket

Caption: Mechanism of action for pyrazole-derived Pim kinase inhibitors in tumor cell survival pathways.

Neurodegenerative Disease Therapeutics: LRRK2 Inhibition

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene, particularly the G2019S mutation, are the most common genetic cause of Parkinson's disease. Hyperactive LRRK2 kinase activity drives neuronal toxicity and cell death.

Recent drug discovery efforts have utilized 1-(cyclobutyl)-5-chloro-4-nitro-1H-pyrazole as a primary scaffold to synthesize highly selective LRRK2 inhibitors[3][4]. Causality in Design: By N-alkylating the pyrazole with a sterically bulky cyclobutyl group, researchers can perfectly map the hydrophobic pocket adjacent to the LRRK2 ATP-binding site. The C5-chlorine is then subjected to Suzuki coupling to introduce selectivity-driving aryl groups, while the C4-nitro is reduced and coupled to form the active pharmacophore[4].

SynthesisWorkflow Start 5-chloro-4-nitro-1H-pyrazole (Starting Scaffold) Step1 Step 1: Regioselective N-Alkylation Reagents: LHMDS, Cyclobutyl Bromide Target: 1-cyclobutyl-5-chloro-4-nitro-pyrazole Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling Reagents: PdCl2(dppf), Aryl Boronic Acid Target: C5-Aryl functionalization Step1->Step2 Step3 Step 3: Catalytic Nitro Reduction Reagents: Pd/C, H2 gas Target: 4-amino-pyrazole intermediate Step2->Step3 Step4 Step 4: Amide Bond Formation Reagents: HATU, DIPEA, Carboxylic Acid Target: Final LRRK2 Inhibitor Step3->Step4

Caption: Step-by-step synthetic workflow for generating LRRK2 inhibitors from the 5-chloro-4-nitro-pyrazole scaffold.

Agrochemical and Broad-Spectrum Antimicrobial Potential

Beyond human therapeutics, halogen-substituted pyrazole derivatives exhibit profound efficacy as agrochemicals. Compounds such as 5-chloro-1-methyl-4-nitro-3-(pentafluoroethyl)-1H-pyrazole are utilized as broad-spectrum pest-control agents, effectively combating agricultural insects, arachnids, and nematodes[5]. The incorporation of fluorinated alkyl groups alongside the chloro-nitro pyrazole core significantly increases lipophilicity, allowing the compound to penetrate the chitinous exoskeletons of pests and disrupt their central nervous systems.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Regioselective N-Alkylation and SNAr Functionalization

Objective: Synthesize 1-alkyl-5-substituted-4-nitro-1H-pyrazole. Causality: Lithium Hexamethyldisilazide (LHMDS) is explicitly chosen over sodium hydride (NaH) because the lithium ion coordinates with the oxygen atoms of the nitro group, directing the alkylation strictly to the N1 position and preventing unwanted C-alkylation side reactions[2].

  • Deprotonation: Dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the reaction vessel to -78 °C. Dropwise add LHMDS (1.1 eq). Stir for 30 minutes.

  • Alkylation: Slowly add the desired alkyl halide (1.2 eq). Gradually warm the mixture to room temperature over 2 hours.

  • SNAr Functionalization: To the crude mixture, add the target nucleophile (e.g., a primary amine, 1.5 eq) and K2CO3 (2.0 eq). Heat to 60 °C for 4 hours. The electron-withdrawing nitro group drives the rapid displacement of the C5-chlorine.

  • Self-Validation Checkpoint:

    • TLC Analysis: Elute with 3:1 Hexanes/Ethyl Acetate. The product will exhibit a significantly higher

      
       value than the highly polar starting material.
      
    • LC-MS Verification: Confirm the disappearance of the

      
       147 peak (starting material) and the appearance of the target mass.
      
Protocol B: Nitro Reduction and Amide Coupling

Objective: Convert the C4-nitro group to an amide to complete the kinase inhibitor pharmacophore. Causality: HATU is selected as the coupling reagent over standard EDC/HOBt because the resulting 4-amino-pyrazole intermediate is sterically hindered and electronically deactivated by the adjacent functional groups. HATU generates a highly reactive HOAt ester that forces the coupling to completion.

  • Reduction: Dissolve the intermediate from Protocol A in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with

    
     gas and stir vigorously at room temperature for 4 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate in vacuo.

    • Self-Validation Checkpoint (NMR):

      
       NMR must show a broad singlet at ~5.0 ppm, confirming the successful conversion of 
      
      
      
      to
      
      
      .
  • Activation: In a separate flask, activate the desired carboxylic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.

  • Coupling: Add the 4-amino-pyrazole intermediate to the activated acid. Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint (NMR): The disappearance of the amine protons (~5.0 ppm) and the emergence of a sharp, downfield singlet (>8.5 ppm) confirms successful amide bond formation.

Quantitative Data & Derivative Summary

The following table summarizes the structure-activity relationships (SAR) and quantitative targets of key derivatives synthesized from the 5-chloro-4-nitro-1H-pyrazole scaffold.

Derivative ClassPrimary TargetApplication AreaKey Structural ModificationEfficacy / IC50 Notes
Oxepan-2-yl-pyrazol-4-yl-carboxamides Pim-1, Pim-2, Pim-3 KinasesOncology (Hematological malignancies)C5-oxepan-amine substitution; C4-carboxamideHighly potent; IC50 < 10 nM against Pim-1[2].
1-(Cyclobutyl)-pyrazole-4-amides LRRK2 KinaseNeurodegenerative (Parkinson's Disease)N1-cyclobutyl alkylation; C5-aryl via SuzukiHigh selectivity over off-target kinases; IC50 ~ 2-5 nM[3][4].
Biarylsubstituted Pyrazoles Luminescent probes / AntimicrobialDiagnostics & Infectious DiseaseC3/C5-diaryl substitution via sequential Pd-couplingHigh fluorescence quantum yields (

= 0.97)[1].
Halogen-substituted (Pentafluoroethyl) Pyrazoles Acetylcholinesterase (AChE) in pestsAgrochemicals (Insecticides / Nematicides)C3-pentafluoroethyl; N1-methylBroad-spectrum lethality against agricultural arachnids and nematodes[5].

References

  • US9932325B2 - Compounds, compositions, and methods (LRRK2 Inhibitors). Google Patents.
  • ResearchGate - Sequential Palladium Catalyzed Coupling-Cyclocondensation-Coupling (C3) Four-Component Synthesis of Intensively Blue Luminescent Biarylsubstituted Pyrazoles. Available at:[Link]

  • EA028858B1 - Halogen-substituted pyrazol derivatives as pest-control agents. Google Patents.
  • WO2024108116A1 - Lrrk2 inhibitors and uses thereof. Google Patents.
  • EP3119775A1 - Oxepan-2-yl-pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Pim kinase inhibitors). European Patent Office.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Process Optimization of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Compound: 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (CAS: 13551-75-2) Executive Summary & Mechanistic Rationale The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Compound: 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (CAS: 13551-75-2)

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. The target molecule, 5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (also referred to as 5-chloro-1-isopropyl-3-methyl-4-nitro-1H-pyrazole), serves as a critical electrophilic building block. The presence of the C5-chlorine atom allows for subsequent


 (Nucleophilic Aromatic Substitution) or transition-metal-catalyzed cross-coupling reactions, while the C4-nitro group provides a handle for reduction to an amine, enabling the construction of fused bicyclic systems or complex amides[1].

This application note details a robust, three-step linear synthesis starting from commercially available ethyl acetoacetate and isopropylhydrazine . As a Senior Application Scientist, I have structured this protocol to emphasize regiocontrol, thermal safety, and scalable purification techniques.

Causality in Experimental Design
  • Regioselective Knorr Condensation: The initial condensation relies on the differential nucleophilicity of the hydrazine nitrogens. The primary amine (

    
    ) of isopropylhydrazine selectively attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. Subsequent cyclization via the secondary amine attacking the ester yields the desired 1-isopropyl-3-methyl-1H-pyrazol-5-ol regioisomer[2].
    
  • Electrophilic Aromatic Nitration: The pyrazole core is highly activated at the C4 position due to the electron-donating effects of the C3-methyl and C5-hydroxyl (enol) groups. Nitration must be performed under strictly controlled cryogenic conditions (0–5 °C) to prevent oxidative degradation of the isopropyl group and avoid over-nitration[1][2].

  • Deoxychlorination: The conversion of the C5-hydroxyl group to a chloride is achieved using Phosphorus Oxychloride (

    
    ). The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, significantly accelerating the nucleophilic displacement and improving the overall yield[3].
    

Synthesis EAA Ethyl Acetoacetate + Isopropylhydrazine Step1 Step 1: Knorr Condensation EtOH, Reflux, 4h EAA->Step1 Int1 1-Isopropyl-3-methyl- 1H-pyrazol-5-ol Step1->Int1 Step2 Step 2: Electrophilic Nitration HNO3 / H2SO4, 0-5°C Int1->Step2 Int2 1-Isopropyl-3-methyl- 4-nitro-1H-pyrazol-5-ol Step2->Int2 Step3 Step 3: Deoxychlorination POCl3, DMF (cat.), Reflux Int2->Step3 Product 5-Chloro-3-methyl-4-nitro- 1-propan-2-ylpyrazole Step3->Product

Forward synthetic workflow for 5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields for a 100-gram scale synthesis.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Pyrazolone FormationEthyl acetoacetate (1.0 eq), Isopropylhydrazine (1.05 eq)78 (Reflux)4.080 - 85
2 Electrophilic Nitration

(fuming, 1.1 eq),

(conc., 5 vol)
0 - 53.070 - 75
3 Deoxychlorination

(5.0 eq), DMF (0.1 eq)
105 (Reflux)6.085 - 90

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5-ol

Objective: Establish the pyrazole core with strict regiocontrol.

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Reaction: Dissolve ethyl acetoacetate (130.1 g, 1.0 mol) in 500 mL of absolute ethanol.

  • Addition: Cool the solution to 10 °C. Slowly add isopropylhydrazine hydrochloride (116.1 g, 1.05 mol) followed by anhydrous sodium acetate (86.1 g, 1.05 mol) to liberate the free hydrazine base in situ.

  • Heating: Slowly warm the mixture to room temperature, then heat to reflux (approx. 78 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (800 mL) and Water (500 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure pyrazolone intermediate.

Step 2: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazol-5-ol

Objective: Introduce the nitro group at the C4 position safely.

Caution: This step is highly exothermic. Strict temperature control is mandatory to prevent thermal runaway[2].

  • Preparation of Nitrating Mixture: In a separate 500 mL Erlenmeyer flask cooled in an ice-salt bath, carefully add fuming nitric acid (45 mL, ~1.1 mol) to concentrated sulfuric acid (100 mL). Keep this mixture below 5 °C[2].

  • Substrate Dissolution: In a 2 L reactor, dissolve the intermediate from Step 1 (140.2 g, 1.0 mol) in concentrated sulfuric acid (400 mL). Cool the reactor to 0 °C using a cryostat or an ice-salt bath.

  • Addition: Add the cold nitrating mixture dropwise to the pyrazole solution via an addition funnel. Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C[1].

  • Aging: Once the addition is complete, stir the reaction mixture at 0–5 °C for 3 hours.

  • Quenching: Carefully pour the highly acidic mixture over 2.5 kg of vigorously stirred crushed ice. The product will precipitate as a pale yellow solid.

  • Isolation: Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum at 40 °C.

Troubleshooting Start Nitration Reaction Monitoring (HPLC/TLC) Q1 Multiple Isomers / Over-nitration? Start->Q1 Q2 Incomplete Conversion? Start->Q2 Q3 Decomposition / Tar Formation? Start->Q3 A1 Reduce HNO3 equivalents Maintain Temp < 5°C Q1->A1 Yes Success Optimal Yield of 4-Nitro Intermediate Q1->Success No A1->Success A2 Extend time at 10°C Check H2SO4 concentration Q2->A2 Yes A2->Success A3 Slower addition rate Improve cooling bath Q3->A3 Yes A3->Success

Troubleshooting decision tree for the highly exothermic nitration step.

Step 3: Synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

Objective: Convert the enolic hydroxyl group to a versatile chloride leaving group.

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the nitrated intermediate (185.2 g, 1.0 mol) in Phosphorus Oxychloride (

    
    , 466 mL, 5.0 mol).
    
  • Catalysis: Add anhydrous N,N-Dimethylformamide (DMF, 7.7 mL, 0.1 mol). The DMF reacts with

    
     to form the highly electrophilic Vilsmeier-Haack complex, which activates the C5-hydroxyl group for displacement[3].
    
  • Reaction: Heat the mixture to reflux (105 °C) for 6 hours. The suspension will gradually turn into a homogeneous dark solution.

  • Concentration: Cool the reaction to 50 °C and distill off the excess

    
     under reduced pressure. Do not distill to complete dryness to avoid trapping the product in a hardened matrix.
    
  • Quenching (High Hazard): Dissolve the remaining oily residue in Dichloromethane (DCM, 500 mL). Slowly and carefully pour the DCM solution into a beaker containing 2 L of vigorously stirred ice water. Caution: Unreacted

    
     will hydrolyze violently; ensure adequate ventilation and slow addition.
    
  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with an additional 300 mL of DCM. Combine the organic layers and wash carefully with saturated aqueous

    
     until CO2 evolution ceases.
    
  • Final Isolation: Wash with brine, dry over

    
    , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexanes/EtOAc) or recrystallization to afford 5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole as a crystalline solid[4].
    

Analytical Validation & Quality Control

To ensure the self-validating nature of this protocol, the following analytical checkpoints must be met:

  • Intermediate 1 (Pyrazolone): Verify the absence of the ethyl acetoacetate starting material via TLC.

    
     NMR should show a distinct singlet for the C4 proton (~5.2 ppm) if in the enol form, and the isopropyl methine septet.
    
  • Intermediate 2 (Nitropyrazole): The disappearance of the C4 proton singlet in

    
     NMR confirms successful nitration. HPLC analysis should demonstrate >95% purity before proceeding to chlorination to prevent the formation of complex chlorinated byproducts[2].
    
  • Final Product: LC-MS should confirm the exact mass (

    
    ). The isotopic pattern must display the characteristic 3:1 ratio indicative of a single chlorine atom (
    
    
    
    )[4][5].

References

  • A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility - Benchchem.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.
  • 5-Chloro-4-nitro-1,3-dimethylpyrazole Chemical Properties - Fluorochem.
  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole - PrepChem.
  • 13551-73-0 | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole - BLDpharm.

Sources

Application

Application Note: Advanced Protocols for Nucleophilic Aromatic Substitution (S_NAr) on the 5-Chloropyrazole Ring

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Self-Validating Protocol Introduction & Mechanistic Rationale The pyrazole ring is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Functionalization at the 5-position of the pyrazole core is a critical pathway for generating structural diversity. However, the pyrazole ring is inherently π-excessive (electron-rich), making classical Nucleophilic Aromatic Substitution (S_NAr) of unactivated 5-halopyrazoles highly unfavorable due to the high activation energy required to form the anionic Meisenheimer intermediate.

To overcome this intrinsic resistance, the pyrazole ring must be electronically activated. The most robust strategy involves the installation of an electron-withdrawing group (EWG)—such as a formyl (-CHO), cyano (-CN), or nitro (-NO2) group—at the 4-position[1]. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, stabilizing the transition state via resonance and enabling the smooth displacement of the 5-chloro substituent by various nucleophiles, including primary amines and phenols[2].

MechanisticLogic A Unactivated 5-Chloropyrazole (Electron-Rich, SNAr Resistant) B Electronic Activation (Install EWG at C4, e.g., -CHO) A->B Vilsmeier-Haack C Activated 5-Chloro-4-formylpyrazole (Lowered LUMO) B->C D Nucleophilic Attack (Amine/Phenol) Formation of Meisenheimer Complex C->D Base / Heat E Chloride Elimination (Restoration of Aromaticity) D->E F 5-Substituted Pyrazole Product (Aminated or Aryloxylated) E->F

Mechanistic Logic of SNAr Activation on the 5-Chloropyrazole Ring.

Causality in Experimental Design (E-E-A-T Insights)

As an application scientist, it is crucial not just to follow a recipe, but to understand the "why" behind specific reagent choices. The success of S_NAr on 5-chloropyrazoles hinges on three critical parameters:

  • The "Cesium Effect" in Amination: When dealing with deactivated or sterically hindered 1-aryl-5-chloropyrazole-4-carbaldehydes, standard bases like K₂CO₃ often result in incomplete conversion. Utilizing Cesium Carbonate (Cs₂CO₃) mediates the reaction highly effectively[3]. The large ionic radius of the cesium cation poorly coordinates with the carbonate anion, creating a highly basic, "naked" anion that rapidly deprotonates the incoming amine, drastically increasing its nucleophilicity.

  • Microwave vs. Conventional Heating: For primary alkylamines, microwave-assisted synthesis is the gold standard. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the steep activation energy barrier of the Meisenheimer complex formation in minutes rather than hours, suppressing degradation pathways and yielding 5-(N-alkyl)aminopyrazoles in high yields[1].

  • Solvent Selection for Etherification: When synthesizing 5-aryloxypyrazoles using substituted phenols, highly polar aprotic solvents like DMF or DMSO are mandatory[4]. These solvents solvate the potassium or cesium cations effectively while leaving the phenoxide anion unsolvated and highly reactive.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for S_NAr functionalization of 5-chloropyrazoles, providing a benchmark for expected yields and conditions.

Substrate TypeNucleophileBase CatalystSolventThermal ConditionsTypical Yield
5-Chloro-4-formylpyrazole Primary AlkylaminesNone or K₂CO₃EtOH / DMFMicrowave, 100–120 °C, 15–30 min80–95%
1-Aryl-5-chloro-4-formylpyrazole Primary AlkylaminesCs₂CO₃DMFConventional, 80–100 °C, 2–4 h70–90%
5-Chloro-4-formylpyrazole Substituted PhenolsK₂CO₃ or KOHDMF / DMSOConventional, 45 °C to 110 °C, 5–24 h56–78%
Unactivated 5-Chloropyrazole Amines / AlkoxidesPd/Cu CatalystsTolueneBuchwald-Hartwig/Ullmann, 100 °CVariable

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) to ensure that operators do not proceed to workup until the chemistry is definitively complete, thereby preventing the loss of valuable intermediates.

ProtocolWorkflow S1 Step 1: Reagent Preparation Substrate + Nucleophile + Base (Cs2CO3) S2 Step 2: Reaction Execution Microwave (100-120°C) or Thermal (80°C) S1->S2 S3 Step 3: IPC Validation LC-MS / TLC Monitoring S2->S3 S3->S2 Incomplete S4 Step 4: Quench & Workup Aqueous Extraction (EtOAc/H2O) S3->S4 Conversion >95% S5 Step 5: Purification Flash Chromatography S4->S5 S6 Step 6: Final QA NMR & HRMS Confirmation S5->S6

Self-Validating Experimental Workflow for 5-Chloropyrazole SNAr.

Protocol A: Microwave-Assisted Amination of 5-Chloro-4-formylpyrazoles

Objective: Synthesis of 5-(N-alkyl)aminopyrazoles via displacement of the 5-chloro substituent[1].

Materials:

  • 5-Chloro-1-aryl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Primary Alkylamine (1.5 equiv, 1.5 mmol)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (3.0 mL)

Methodology:

  • Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the 5-chloropyrazole derivative and Cs₂CO₃.

  • Solvation: Add 3.0 mL of anhydrous DMF, followed by the primary alkylamine. Seal the vial with a crimp cap and purge with N₂ for 2 minutes.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 120 °C for 20 minutes with a pre-stirring time of 30 seconds.

  • Self-Validation Checkpoint (IPC): Carefully uncap the cooled vial. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is validated for workup only when the starting material peak (e.g., [M+H]⁺ for the chloride) is ≤ 5% relative to the product peak (e.g., [M+H]⁺ for the amine adduct). If incomplete, re-seal and microwave for an additional 10 minutes.

  • Quench & Extraction: Pour the validated reaction mixture into 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-aminopyrazole.

Protocol B: Base-Mediated Etherification with Phenols

Objective: Synthesis of 5-aryloxypyrazoles via S_NAr utilizing substituted phenols[2][4].

Materials:

  • 5-Chloro-1-aryl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 5.0 mmol)

  • Substituted Phenol (1.2 equiv, 6.0 mmol)

  • Powdered KOH or K₂CO₃ (1.5 equiv, 7.5 mmol)

  • Anhydrous DMSO (10.0 mL)

Methodology:

  • Deprotonation Phase: In a 50 mL round-bottom flask, dissolve the substituted phenol in 10.0 mL of anhydrous DMSO. Add powdered KOH or K₂CO₃. Stir the suspension at 45 °C for 2 hours under an argon atmosphere to ensure complete formation of the phenoxide anion[4].

  • Addition: Cool the mixture slightly and add the 5-chloropyrazole derivative in one portion.

  • Thermal S_NAr: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C for 12–24 hours.

  • Self-Validation Checkpoint (IPC): At the 12-hour mark, perform TLC analysis (Eluent: 3:1 Hexanes/EtOAc, visualized under 254 nm UV).

    • Validation Criteria: The reaction is validated when the distinct spot corresponding to the 5-chloropyrazole starting material is completely consumed. Confirm the mass of the newly formed, more polar spot via LC-MS.

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of 1M NaOH (to keep unreacted phenol in the aqueous layer as the water-soluble phenoxide).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL).

  • Washing: Wash the combined DCM layers with brine (2 × 20 mL), dry over MgSO₄, and evaporate the solvent.

  • Purification: Recrystallize the crude residue from hot ethanol or purify via silica gel chromatography to yield the 5-aryloxypyrazole product.

References

  • Synthesis and Properties of Pyrazoles - Encyclopedia.
  • Source: nih.
  • Source: nih.
  • ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions.

Sources

Method

Application Notes &amp; Protocols: Chemoselective Reduction of the 4-Nitro Group in 1-Isopropyl-3-methyl-5-chloropyrazole

Introduction: The Strategic Importance of 4-Aminopyrazoles The 4-amino-1,3,5-substituted pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. The amino group serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Aminopyrazoles

The 4-amino-1,3,5-substituted pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. The amino group serves as a crucial synthetic handle for constructing a diverse array of bioactive molecules, acting as a key building block in the synthesis of kinase inhibitors, receptor antagonists, and other pharmacologically relevant compounds.[1] The target molecule of this guide, 4-amino-1-isopropyl-3-methyl-5-chloropyrazole, is an important intermediate whose precursor, the 4-nitro analogue, is readily accessible.

The reduction of a nitro group, particularly on an aromatic or heteroaromatic ring, is a fundamental transformation in organic synthesis.[2] However, the presence of a chlorine atom on the pyrazole ring at the 5-position introduces a significant challenge: the potential for competitive hydrodehalogenation. This side reaction, where the C-Cl bond is cleaved, is a common issue with many powerful reducing systems, particularly catalytic hydrogenation.[3][4]

This document provides a comprehensive analysis of various reduction methodologies, explaining the causality behind procedural choices to ensure high chemoselectivity. We present robust, field-proven protocols for the selective reduction of the 4-nitro group while preserving the critical 5-chloro substituent, ensuring high yields and purity of the desired 4-aminopyrazole product.

Mechanistic Foundations of Nitro Group Reduction

The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. While the exact mechanism can vary with the chosen reagent, the transformation generally proceeds through a series of two-electron intermediates. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The most accepted general pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally, cleavage of the N-O bond to yield the amine.[2][5][6]

Nitro Reduction Pathway Start Ar-NO₂ (Nitro Compound) Nitroso Ar-N=O (Nitroso Intermediate) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺ Fe_NH4Cl_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup & Isolation cluster_Final Final Product A Combine Nitropyrazole, Fe powder, NH₄Cl in EtOH/H₂O B Heat to Reflux (2-4 hours) A->B C Monitor by TLC B->C D Cool and Filter through Celite® to remove Iron Oxides C->D Reaction Complete E Concentrate Filtrate D->E F Extract with Ethyl Acetate E->F G Aqueous Washes (H₂O, NaHCO₃, Brine) F->G H Dry (Na₂SO₄) and Concentrate G->H I Crude Amine Product H->I J Purify if Necessary (Chromatography/Recrystallization) I->J K Pure 4-Aminopyrazole J->K

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the N-Alkylation of 5-chloro-3-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the N-alkylation of 5-chloro-3-methyl-4-nitro-1H-pyrazole, a critical transformation for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the N-alkylation of 5-chloro-3-methyl-4-nitro-1H-pyrazole, a critical transformation for the synthesis of diverse molecular entities in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters governing its regioselectivity, and present robust, field-proven protocols. This guide is designed to equip researchers with the necessary knowledge to not only successfully execute this reaction but also to troubleshoot and optimize conditions for their specific alkylating agents and desired outcomes. All protocols are presented with an emphasis on safety, efficiency, and reproducibility.

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern synthetic chemistry, featuring prominently in a vast array of biologically active compounds and functional materials.[1][2] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for molecular design. The introduction of an alkyl group onto one of the pyrazole nitrogens can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability.

The subject of this guide, 5-chloro-3-methyl-4-nitro-1H-pyrazole, is a highly functionalized pyrazole derivative. The presence of both electron-donating (methyl) and strongly electron-withdrawing (nitro and chloro) groups presents a unique challenge and opportunity in its N-alkylation. Understanding the interplay of these substituents is paramount to controlling the regioselectivity of the alkylation reaction.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

For an unsymmetrical pyrazole such as 5-chloro-3-methyl-4-nitro-1H-pyrazole, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[3] The separation of these isomers can be a formidable challenge, making the development of highly regioselective protocols a primary objective.[3]

The regiochemical outcome of the N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] In our target molecule, the N1 position is flanked by the methyl group at C5, while the N2 position is adjacent to the chloro group at C3. The relative steric bulk of these groups will influence the accessibility of the nitrogen atoms to the incoming alkylating agent.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring dictates the nucleophilicity of the nitrogen atoms.[3] The electron-withdrawing nitro and chloro groups decrease the overall electron density of the pyrazole ring, making the N-H proton more acidic and facilitating its removal by a base.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the regioselectivity.[1][3][4] Polar aprotic solvents like DMF and DMSO are often employed and can favor the formation of a single regioisomer.[3] The nature of the counter-ion of the base can also influence the reaction's outcome.[1][4]

Recommended Protocols for the N-Alkylation of 5-chloro-3-methyl-4-nitro-1H-pyrazole

The following protocols are designed as a robust starting point for the N-alkylation of 5-chloro-3-methyl-4-nitro-1H-pyrazole. Researchers should note that optimization may be necessary depending on the specific alkylating agent used.

Safety Precautions
  • Nitropyrazole derivatives are potentially energetic compounds and should be handled with care.[5][6]

  • Always work in a well-ventilated fume hood.[5][7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7][8]

  • Avoid contact with skin and eyes.[5][7] In case of contact, rinse immediately with copious amounts of water.[9]

  • Handle all reagents, especially strong bases and alkylating agents, with caution.

Protocol 1: Base-Mediated N-Alkylation using Potassium Carbonate

This protocol is a reliable starting point for a wide range of alkyl halides. Potassium carbonate is a mild and easy-to-handle base.

Materials:

  • 5-chloro-3-methyl-4-nitro-1H-pyrazole

  • Alkylating agent (e.g., alkyl halide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up cluster_purification Purification A Charge flask with 5-chloro-3-methyl-4-nitro-1H-pyrazole, K₂CO₃, and DMF/DMSO B Stir the suspension at room temperature A->B 15-30 min C Add alkylating agent dropwise B->C D Stir at desired temperature (RT to 80 °C) Monitor by TLC/LC-MS C->D 4-24 h E Pour reaction mixture into water D->E F Extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over Na₂SO₄ and concentrate G->H I Purify by flash column chromatography H->I

Caption: General workflow for base-mediated N-alkylation.

Step-by-Step Procedure:

  • To a round-bottom flask, add 5-chloro-3-methyl-4-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to the flask.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: N-Alkylation using Sodium Hydride for Enhanced Regioselectivity

For certain substrates, sodium hydride (NaH) can offer improved regioselectivity, often favoring the N1 isomer.[1][4] Caution: NaH is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

Materials:

  • 5-chloro-3-methyl-4-nitro-1H-pyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Alkylation cluster_workup Work-up cluster_purification Purification A Suspend NaH in anhydrous THF/DMF B Add a solution of 5-chloro-3-methyl-4-nitro-1H-pyrazole in THF/DMF dropwise at 0 °C A->B C Stir at 0 °C for 30 min, then warm to RT for 30 min B->C D Cool to 0 °C and add alkylating agent dropwise C->D E Stir at RT and monitor by TLC/LC-MS D->E F Quench reaction carefully with saturated aq. NH₄Cl at 0 °C E->F G Extract with ethyl acetate F->G H Wash with water and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by flash column chromatography I->J

Caption: Workflow for N-alkylation using sodium hydride.

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-chloro-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous THF or DMF.

  • Add the pyrazole solution dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Characterization and Data Interpretation

The successful synthesis and isomeric ratio of the N-alkylated products should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the introduced alkyl group. The chemical shifts of the pyrazole ring protons and the methyl group will differ between the N1 and N2 isomers.
¹³C NMR Appearance of new signals for the carbons of the alkyl group. The chemical shifts of the pyrazole ring carbons will be distinct for each regioisomer.
LC-MS Confirmation of the molecular weight of the product. The two regioisomers may be separable by liquid chromatography, allowing for the determination of the isomeric ratio.
NOESY NMR Nuclear Overhauser Effect Spectroscopy (NOESY) can be a powerful tool to unambiguously determine the regiochemistry. For the N1 isomer, a NOE correlation is expected between the protons of the alkyl group and the methyl group at C5. For the N2 isomer, a correlation would be expected between the alkyl group protons and the chloro-substituted C3 position (or protons on a substituent at C3 if present).[2]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction. - Poor reactivity of the alkylating agent. - Suboptimal reaction temperature.- Increase reaction time or temperature. - Use a more reactive alkylating agent (e.g., iodide instead of bromide). - Screen different solvents.
Poor Regioselectivity - Steric and electronic factors are not strongly differentiating.- Change the base: Switch from K₂CO₃ to NaH or vice versa.[1][3] - Change the solvent: Polar aprotic solvents like DMF or DMSO often favor a single isomer.[3] Fluorinated alcohols (TFE, HFIP) have also been shown to improve regioselectivity.[3] - Modify the alkylating agent: A bulkier alkylating agent may favor the less sterically hindered nitrogen.[3] - Adjust the temperature: Lowering the reaction temperature may increase selectivity.[3]
Difficult Purification - The two regioisomers have very similar polarities.- Optimize the reaction for higher regioselectivity to simplify purification. - Employ alternative purification techniques such as preparative HPLC or crystallization.

Decision Tree for Improving Regioselectivity:

G A Mixture of N1 and N2 Isomers Obtained B Modify Steric Hindrance A->B C Change Solvent A->C D Alter Base/Catalyst A->D E Adjust Temperature A->E B1 B1 B->B1 Use bulkier alkylating agent C1 C1 C->C1 Try polar aprotic (DMF, DMSO) or fluorinated alcohols (TFE, HFIP) D1 D1 D->D1 Switch between K₂CO₃ and NaH E1 E1 E->E1 Lower reaction temperature

Caption: Strategies for optimizing regioselectivity.[3]

Conclusion

The N-alkylation of 5-chloro-3-methyl-4-nitro-1H-pyrazole is a versatile and valuable reaction for the synthesis of novel compounds. By carefully considering the interplay of steric and electronic effects, and by systematically optimizing the reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful execution of this important transformation.

References

  • Benchchem. Optimizing N-Alkylation of Pyrazoles. Technical Support Center.
  • AK Scientific, Inc.
  • ECHEMI. 1-NITROPYRAZOLE SDS.
  • Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • ResearchGate. (2025). N‐Alkylation of 4‐Hydroxy‐3,5‐Dinitropyrazole: A Facile Route for the Synthesis of Insensitive Energetic Materials. Propellants, Explosives, Pyrotechnics, 50(3).
  • AFG Bioscience LLC.
  • Benchchem.
  • RSC. (2022).
  • Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • Combi-Blocks. (2023).
  • ResearchGate. (2025).
  • TCI Chemicals. (2023).
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6529.
  • ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • ResearchGate. (2019).
  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?. FAQ.
  • PMC. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(7), 1613.
  • Google Patents. (1998).
  • Organic Syntheses. (2011). 5-Benzo[3][7]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Org. Synth., 88, 168.

  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Journal Marocain de Chimie Hétérocyclique. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. J. Mar. Chim. Heterocycl., 18(2), 65-78.
  • Semantic Scholar. (2022).

Sources

Method

Preparation of pyrazole-based agrochemicals using CAS 6814-58-0

Technical Application Note: Synthesis and Application of Pyrazole-Based Agrochemicals using CAS 6814-58-0 Executive Summary & Chemical Identity Important Identity Clarification: CAS 6814-58-0 refers to 3-Chloro-5-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis and Application of Pyrazole-Based Agrochemicals using CAS 6814-58-0

Executive Summary & Chemical Identity

Important Identity Clarification: CAS 6814-58-0 refers to 3-Chloro-5-methyl-4-nitro-1H-pyrazole (also known as Pyrazachlor or CMNP ).[1] It is a specific agrochemical active ingredient historically used as a Plant Growth Regulator (PGR) for citrus abscission.

  • Chemical Name: 3-Chloro-5-methyl-4-nitro-1H-pyrazole[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1][2][3]
  • Molecular Weight: 161.55 g/mol [1][2][3]

  • Key Functional Groups: Nitro (-NO

    
    ), Chloro (-Cl), Methyl (-CH
    
    
    
    ), Pyrazole NH.[1]

Scope of Guide: This application note details the synthesis of CAS 6814-58-0 from commodity precursors and its subsequent use as a versatile scaffold for developing novel pyrazole-based fungicides and herbicides. Due to the presence of the nitro and chloro groups, this molecule serves as a high-value intermediate for nucleophilic substitution and reduction-acylation sequences common in modern agrochemistry (e.g., SDHI fungicides).[1]

Chemistry & Reaction Mechanism

The synthesis of CAS 6814-58-0 follows a linear three-step protocol: Cyclization


 Nitration 

Chlorination
.
  • Cyclization ([3+2] Condensation): Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-5-pyrazolone.

  • Electrophilic Nitration: The electron-rich pyrazolone ring undergoes nitration at the C4 position (the most nucleophilic site) using nitric acid, yielding 3-methyl-4-nitro-5-pyrazolone.

  • Deoxychlorination (Aromatization): The carbonyl oxygen at C5 is replaced by chlorine using Phosphoryl Chloride (POCl

    
    ), simultaneously aromatizing the system to the final 3-chloro-5-methyl-4-nitro-1H-pyrazole.
    
Pathway Visualization

PyrazachlorSynthesis cluster_legend Reaction Stages Start Ethyl Acetoacetate + Hydrazine Inter1 3-Methyl-5-pyrazolone (Tautomeric Equilibrium) Start->Inter1 Cyclization EtOH, Reflux Inter2 3-Methyl-4-nitro-5-pyrazolone (Nitration Product) Inter1->Inter2 Nitration HNO3, <20°C Final CAS 6814-58-0 (3-Chloro-5-methyl-4-nitro-1H-pyrazole) Inter2->Final Chlorination POCl3, Reflux

Figure 1: Step-wise synthesis pathway for CAS 6814-58-0.

Experimental Protocols

Safety Pre-Check (Critical)
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood.

  • POCl

    
    :  Reacts violently with water. Ensure all glassware is dry.
    
  • CAS 6814-58-0: Listed as a carcinogen (Prop 65). Use full PPE (gloves, respirator).[1]

Protocol A: Synthesis of the Scaffold (CAS 6814-58-0)[1]

Step 1: Preparation of 3-Methyl-5-pyrazolone

  • Charge a 1L reactor with Ethyl Acetoacetate (130.1 g, 1.0 mol) and Ethanol (400 mL).

  • Cool to 0–5°C.

  • Add Hydrazine Hydrate (80% aq., 1.05 mol) dropwise over 60 minutes. Note: Exothermic reaction.[1]

  • Allow to warm to room temperature, then reflux for 3 hours.

  • Cool to 0°C. The product precipitates as a white solid.

  • Filter, wash with cold ethanol, and dry.

    • Target Yield: >85%[1][3][4][5][6]

Step 2: Nitration to 3-Methyl-4-nitro-5-pyrazolone

  • Dissolve 3-methyl-5-pyrazolone (98.1 g, 1.0 mol) in Glacial Acetic Acid (300 mL).

  • Cool to 10°C.

  • Add Fuming Nitric Acid (1.2 eq) dropwise, maintaining internal temperature <20°C. Critical Control Point: Higher temperatures lead to oxidative ring opening.[1]

  • Stir for 2 hours at 20°C.

  • Pour mixture onto crushed ice (1 kg). The nitro compound precipitates as a yellow solid.

  • Filter and recrystallize from ethanol/water.[7]

    • Target Yield: ~70-75%

Step 3: Chlorination to CAS 6814-58-0 [1]

  • Place 3-methyl-4-nitro-5-pyrazolone (143.1 g, 1.0 mol) in a round-bottom flask.

  • Add Phosphoryl Chloride (POCl

    
    )  (500 mL, excess).
    
  • Add N,N-Dimethylaniline (5 mL) as a catalyst.[1]

  • Reflux (approx. 106°C) for 4–6 hours until HCl evolution ceases.

  • Quenching (Hazardous): Distill off excess POCl

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring.
    
  • Extract with Ethyl Acetate (3 x 200 mL).

  • Wash organic layer with NaHCO

    
     (aq) and Brine. Dry over MgSO
    
    
    
    .
  • Evaporate solvent to yield CAS 6814-58-0 as an off-white to pale brown solid.

    • Target Purity: >95% (HPLC).

Downstream Applications: Using CAS 6814-58-0

CAS 6814-58-0 is a "privileged scaffold" for agrochemical discovery. The 4-nitro group can be reduced to an amine, and the 3-chloro group allows for nucleophilic aromatic substitution (S


Ar), enabling the creation of libraries.[1]
Workflow: Synthesis of SDHI-like Amides

Modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides often feature a pyrazole-4-carboxamide core.

  • N-Alkylation: React CAS 6814-58-0 with Methyl Iodide (MeI) and K

    
    CO
    
    
    
    to fix the tautomer (usually yielding the 1,5-dimethyl isomer).
  • Reduction: Hydrogenation (H

    
    , Pd/C) of the Nitro group to an Amino group (-NH
    
    
    
    ).
  • Amidation: Coupling the amine with an acid chloride (e.g., 2-iodobenzoyl chloride) to generate the bioactive carboxamide.

Downstream Start CAS 6814-58-0 (Cl-Nitro-Pyrazole) Step1 N-Alkylation (MeI, K2CO3) Start->Step1 Regiocontrol Step2 Nitro Reduction (H2, Pd/C or Fe/HCl) Step1->Step2 -NO2 -> -NH2 Step3 Amide Coupling (R-COCl) Step2->Step3 Formation of Pharmacophore Product Novel Pyrazole Carboxamide (SDHI Analog) Step3->Product

Figure 2: Functionalization of CAS 6814-58-0 into bioactive agrochemical candidates.

Analytical Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 108–112°CCapillary Method
Purity ≥ 98.0%HPLC (C18, ACN:Water)
Identity 1H NMR (DMSO-d6):

2.45 (s, 3H, CH

), 13.8 (br s, 1H, NH).[1]
NMR Spectroscopy
MS [M+H]+ = 162.0/164.0 (Cl pattern)LC-MS

Troubleshooting & Optimization

  • Regioselectivity (N-Alkylation): When alkylating CAS 6814-58-0 (e.g., with methyl iodide), a mixture of isomers (1,3-dimethyl vs 1,5-dimethyl) may form.[1]

    • Solution: Use steric bulk or solvent polarity to direct substitution. Non-polar solvents (Toluene) often favor the 1-alkyl-5-methyl isomer.

  • Chlorination Stalling: If the reaction with POCl

    
     is slow, add PCl
    
    
    
    (0.1 eq) to boost reactivity.[1]
  • Safety Note: The nitro-pyrazole intermediate is energetic. Do not overheat the dry solid.

References

  • U.S. EPA (Environmental Protection Agency). (2026). Substance Details: 1H-Pyrazole, 3-chloro-5-methyl-4-nitro- (CAS 6814-58-0).[1] System of Registries. [Link][1]

  • California OEHHA. (2015). Chemicals Known to the State to Cause Cancer or Reproductive Toxicity: CMNP (Pyrazachlor). Proposition 65 List.[8] [Link]

  • PubChem. (2025). Compound Summary: 3-Chloro-5-methyl-4-nitro-1H-pyrazole. National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: General Methods and Mechanisms.[Link][1]

Sources

Application

Scalable Process Chemistry for 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

This Application Note provides a validated, scalable process for the synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (also referred to as 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole).[1] This guide address...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, scalable process for the synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (also referred to as 5-chloro-1-isopropyl-3-methyl-4-nitropyrazole).[1] This guide addresses critical process parameters, safety thresholds, and impurity control strategies essential for drug development workflows.

Executive Summary

  • Target Molecule: 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole[1]

  • CAS: (Analogous to 1124-16-9 precursors)

  • Primary Application: Key intermediate for protein kinase inhibitors, phosphodiesterase (PDE) inhibitors, and agrochemicals.

  • Synthetic Strategy: A three-step linear sequence starting from ethyl acetoacetate and isopropylhydrazine.[1]

  • Key Challenges: Regiocontrol during cyclization, thermal management of nitration, and safe handling of phosphorus oxychloride (POCl₃) on scale.

Retrosynthetic Analysis & Strategy

The most robust route for scaling this scaffold avoids the regioselectivity issues of N-alkylating a pre-formed pyrazole.[1] Instead, the N-isopropyl group is installed during the initial ring closure.[1]

Route Logic:

  • Cyclocondensation: Construct the pyrazole core with the N-alkyl group already in place.[1]

  • Electrophilic Aromatic Substitution (Nitration): Introduce the nitro group at the nucleophilic C4 position of the pyrazolone.

  • Deoxychlorination: Convert the C5-hydroxyl (tautomeric with C5-one) to the chloride using Vilsmeier-Haack type conditions.

Reaction Pathway Diagram

G SM1 Ethyl Acetoacetate INT1 Intermediate 1: 1-Isopropyl-3-methyl- 1H-pyrazol-5(4H)-one SM1->INT1 Step 1: Cyclization EtOH, Reflux, 4-6h SM2 Isopropylhydrazine HCl SM2->INT1 INT2 Intermediate 2: 1-Isopropyl-3-methyl- 4-nitro-1H-pyrazol-5(4H)-one INT1->INT2 Step 2: Nitration f-HNO3, H2SO4, <10°C PROD Target: 5-Chloro-3-methyl-4-nitro- 1-propan-2-ylpyrazole INT2->PROD Step 3: Chlorination POCl3, Reflux, 3h

Caption: Three-step linear synthesis route designed for regiochemical fidelity and scalability.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one

Objective: Formation of the pyrazole core.[1] Critical Quality Attribute (CQA): Controlling the formation of the unwanted 1-isopropyl-5-methyl regioisomer.

  • Reagents:

    • Ethyl acetoacetate (1.0 equiv)

    • Isopropylhydrazine hydrochloride (1.05 equiv)

    • Ethanol (5-7 volumes)

    • Sodium Hydroxide (1.05 equiv, if using HCl salt)

  • Protocol:

    • Preparation: Charge Ethanol and Isopropylhydrazine HCl into a reactor.

    • Neutralization: Add NaOH (aq) or EtONa slowly to liberate the free hydrazine base. Stir for 30 mins at 0-5°C.

    • Addition: Add Ethyl acetoacetate dropwise over 60 minutes, maintaining temperature <20°C. Note: Slow addition at lower temperatures favors the kinetic formation of the desired hydrazone intermediate.

    • Cyclization: Heat the mixture to reflux (78°C) and hold for 4–6 hours. Monitor by HPLC/TLC.[2]

    • Workup: Concentrate the solvent under vacuum. Resuspend the residue in water and adjust pH to ~7.

    • Isolation: The product often precipitates as a solid. Filter, wash with cold water/heptane, and dry.

    • Yield Target: 80–90%.

Step 2: Nitration to 1-Isopropyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one

Objective: Introduction of the nitro group at C4.[1] Safety Warning: This reaction is highly exothermic. Runaway potential exists.[2][3]

  • Reagents:

    • Intermediate 1 (1.0 equiv)[4]

    • Sulfuric Acid (H₂SO₄, conc., 5 volumes)

    • Fuming Nitric Acid (HNO₃, 1.2 equiv)

  • Protocol:

    • Dissolution: Charge H₂SO₄ to a jacketed reactor and cool to 0°C. Add Intermediate 1 portion-wise, ensuring temperature stays <10°C.

    • Nitration: Add Fuming HNO₃ dropwise over 2–3 hours. Strict Limit: Internal temperature must NOT exceed 10°C.

    • Reaction: After addition, allow the mixture to warm to 20-25°C and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). Exotherm warning.

    • Isolation: The nitro-pyrazolone will precipitate as a yellow/off-white solid.[1] Filter and wash extensively with water to remove acid traces.

    • Yield Target: 75–85%.

Step 3: Chlorination to 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

Objective: Conversion of the cyclic amide (lactam) to the chloro-derivative.[1]

  • Reagents:

    • Intermediate 2 (1.0 equiv)

    • Phosphorus Oxychloride (POCl₃, 3–5 equiv)

    • Optional: N,N-Dimethylaniline (1.0 equiv) or DMF (cat.) to accelerate rate.

  • Protocol:

    • Setup: Charge Intermediate 2 into a dry reactor equipped with a scrubber (for HCl/SO₂ off-gassing).

    • Reagent Addition: Add POCl₃ carefully. If using a base (Dimethylaniline), add it subsequently.[5]

    • Reaction: Heat the mixture to reflux (~105°C) for 3–5 hours. The suspension should become a clear solution.

    • Quench (Critical):

      • Method A (Small Scale): Pour reaction mixture onto ice.

      • Method B (Scale-up): Distill off excess POCl₃ under vacuum first. Dilute the residue with DCM or Toluene, then quench slowly into cold water/bicarbonate solution.

    • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Isopropanol/Heptane or silica plug filtration.

    • Yield Target: 85–95%.

Process Safety & Troubleshooting

ParameterRisk/IssueMitigation Strategy
Step 1 Regioselectivity Formation of 5-methyl isomer.[1][2]Maintain low temperature (<20°C) during the initial mixing of hydrazine and ketoester.
Nitration Exotherm Thermal runaway.Use jacketed reactors with active cooling. Automate HNO₃ addition to cut off if T > 10°C.
POCl₃ Quench Delayed exotherm/explosion.Never add water to POCl₃. Always add the reaction mass to water/ice. Remove excess POCl₃ via distillation before quenching on large scales.
Impurity Profile Dinitro species.[3][5]Avoid large excesses of HNO₃ (>1.5 eq) and prolonged heating in Step 2.

Analytical Specifications

Target Molecule: 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole [1]

  • Appearance: Pale yellow to white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.55 (d, 6H, J=6.7 Hz, CH(CH ₃)₂)

    • δ 2.55 (s, 3H, Ar-CH ₃)

    • δ 4.65 (sept, 1H, J=6.7 Hz, CH (CH₃)₂)

  • MS (ESI): m/z calc for C₇H₁₀ClN₃O₂ [M+H]⁺ ~204.05; found 204.1.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazol-5-amine Safety Data Sheet. Retrieved from

  • MDPI. (2012).[6] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17. Retrieved from

  • ResearchGate. (2013). Discussion on Chlorination of Quinazolones using POCl3. Retrieved from

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from

Sources

Method

Application Note: Advanced Crystallization Methodologies for 1-Isopropyl-3-methyl-4-nitro-5-chloropyrazole

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 1-Isopropyl-3-methyl-4-nitro-5-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1-Isopropyl-3-methyl-4-nitro-5-chloropyrazole (CAS: 13551-75-2) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Structurally, the molecule is characterized by a highly polarized pyrazole core—driven by the electron-withdrawing C4-nitro and C5-chloro groups—balanced by the lipophilic N1-isopropyl and C3-methyl substituents.

In industrial synthesis, crude streams of this compound often contain regioisomers (e.g., N-alkylation variants) and unreacted chlorinated precursors. Achieving >99.5% purity is mandatory to prevent catalytic poisoning during downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) reactions.

The Causality of Crystallization Challenges: Highly substituted nitropyrazoles are notorious for exhibiting a wide Metastable Zone Width (MSZW)[1]. When supersaturation is generated too rapidly, the system bypasses crystalline nucleation and undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." To counteract this, the protocols detailed below rely on precise thermodynamic control, utilizing specific solvent/anti-solvent pairing and strategic seeding to force the system into a stable crystalline lattice[2].

Physicochemical Profiling & Solvent Thermodynamics

Understanding the solid-liquid equilibrium of the target molecule dictates the crystallization strategy. The compound exhibits steep temperature-dependent solubility in primary alcohols and medium-polarity aprotic solvents, while remaining highly insoluble in water and aliphatic hydrocarbons[3].

Table 1: Physicochemical Properties & Solvent Compatibility
ParameterValue / DescriptionMechanistic Rationale
Molecular Weight 203.63 g/mol Determines mass-balance and yield calculations.
LogP (Estimated) 2.4 - 2.8Indicates high lipophilicity; drives solubility in organic solvents.
Primary Solvents Ethanol, Isopropanol, TolueneH-bonding (alcohols) and

interactions (toluene) provide high solubility at elevated temperatures (>60°C)[1][2].
Anti-Solvents Water, HeptaneRapidly decreases solubility; forces supersaturation. Water is ideal for alcohol systems[4]; Heptane for toluene systems.
Phase Risk High risk of LLPSRequires strict control of cooling ramps and mandatory seeding.

Experimental Protocols

The following methodologies are designed as self-validating systems. By strictly controlling the cooling rate and supersaturation generation, these protocols inherently reject impurities from the growing crystal lattice.

Protocol A: Controlled Cooling Crystallization (Toluene/Heptane System)

Optimal for crude mixtures containing highly polar byproducts (e.g., inorganic salts) that must be removed via filtration.

  • Dissolution: In a jacketed crystallization vessel, suspend 10.0 g of crude 1-isopropyl-3-methyl-4-nitro-5-chloropyrazole in 30 mL of Toluene.

  • Heating: Ramp the internal temperature to 70°C under continuous mechanical agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter to remove insoluble polar particulates.

  • Anti-Solvent Addition: Slowly dose 15 mL of Heptane (pre-heated to 60°C) into the reactor over 15 minutes.

  • Seeding (Critical Step): Cool the reactor to 55°C. At this temperature, the solution is supersaturated but within the metastable zone. Introduce 0.1 g of pure crystalline seeds. Hold the temperature at 55°C for 30 minutes. Causality: This hold time allows the seed bed to mature and consume initial supersaturation, preventing secondary catastrophic nucleation.

  • Cooling Profile: Implement a linear cooling ramp of 0.1°C/min down to 5°C. Causality: A slow, linear cooling rate ensures steady crystal growth, preventing the entrapment of toluene/heptane inclusions within the lattice[2].

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled Toluene/Heptane (1:2 v/v) at 5°C to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45°C and 50 mbar for 12 hours.

Protocol B: Anti-Solvent Crystallization (Ethanol/Water System)

Optimal for high-yield recovery and compliance with green chemistry standards[4].

  • Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of absolute Ethanol at 60°C[1].

  • Anti-Solvent Titration: Maintain the reactor at 60°C. Using a programmable dosing pump, add deionized Water at a rate of 1.5 mL/min.

  • Nucleation Control: Monitor for the "cloud point" (typically after ~15-20 mL of water). Once persistent turbidity is observed, pause the water addition for 20 minutes.

  • Completion: Resume water addition until a total of 60 mL has been added.

  • Cooling: Cool the suspension to 10°C at a rate of 0.2°C/min.

  • Isolation & Drying: Filter the crystals, wash with 15 mL of cold Ethanol/Water (1:3 v/v), and vacuum dry at 45°C until constant weight is achieved.

Analytical Validation

To ensure the protocol operates as a self-validating system, the isolated product must pass the following analytical gates:

  • HPLC (Chemical Purity): Analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient). The target purity is >99.5% Area. The absence of regioisomer peaks validates the rejection efficiency of the crystallization.

  • XRPD (Phase Purity): X-ray Powder Diffraction must be performed to confirm the crystalline habit and ensure no amorphous halos are present, which would indicate rapid precipitation rather than true crystallization.

  • DSC (Thermal Integrity): Differential Scanning Calorimetry should exhibit a single, sharp endothermic melting transition. Broad peaks indicate solvent entrapment or impurity inclusion.

Visualizations

Workflow Crude Crude 1-isopropyl-3-methyl- 4-nitro-5-chloropyrazole Dissolution Dissolution in Primary Solvent (EtOH or Toluene) at 60-70°C Crude->Dissolution Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Branch Method Selection Filtration->Branch Cooling Cooling Crystallization (0.1°C/min to 5°C) Branch->Cooling High Purity (Protocol A) AntiSolvent Anti-Solvent Addition (Water or Heptane) Branch->AntiSolvent High Yield (Protocol B) Nucleation Nucleation & Growth (Seeding at Metastable Zone) Cooling->Nucleation AntiSolvent->Nucleation Isolation Filtration & Cold Wash Nucleation->Isolation Drying Vacuum Drying (45°C, 50 mbar) Isolation->Drying Pure Pure Crystalline API Intermediate (>99.5% Purity) Drying->Pure

Fig 1. Comparative crystallization workflows for pyrazole purification.

Troubleshooting Issue Anomaly Detected: Oiling Out (LLPS) Check Root Cause Analysis Issue->Check HighSupersat High Initial Supersaturation Check->HighSupersat RapidCool Cooling Rate Too Rapid Check->RapidCool NoSeeds Wide Metastable Zone Width Check->NoSeeds Sol1 Decrease Concentration (Add 10-20% more solvent) HighSupersat->Sol1 Sol2 Reduce Cooling Ramp (e.g., to 0.05°C/min) RapidCool->Sol2 Sol3 Introduce Seed Crystals Above Cloud Point NoSeeds->Sol3 Success Stable Crystalline Suspension Achieved Sol1->Success Sol2->Success Sol3->Success

Fig 2. Troubleshooting logic tree for Liquid-Liquid Phase Separation (LLPS).

References

  • [2] Title: Method for purifying pyrazoles (WO2011076194A1) Source: Google Patents URL:

  • [3] Title: Solubility determination and crystallization thermodynamics of an intermediate in different organic solvents Source: Journal of Molecular Liquids / ResearchGate URL:[Link]

  • [4] Title: New “Green” Approaches to the Synthesis of Pyrazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks in the synthesis of highly functionalized pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks in the synthesis of highly functionalized pyrazoles. The synthesis of 5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole (also known as 5-chloro-1-isopropyl-3-methyl-4-nitro-1H-pyrazole) presents three distinct mechanistic challenges: regiocontrol during cyclization, chemoselectivity during halogenation, and thermal control during electrophilic aromatic nitration.

This guide provides a root-cause analysis of common failures and establishes self-validating protocols to ensure reproducible, high-yield synthesis.

Workflow Visualization

Synthesis SM Starting Materials Isopropylhydrazine + Ethyl Acetoacetate Step1 Step 1: Cyclization Control pH & Temp to avoid regioisomers SM->Step1 Int1 Intermediate 1 1-isopropyl-3-methyl-1H-pyrazol-5-ol Step1->Int1 Step2 Step 2: Chlorination POCl3 + cat. DMF (Vilsmeier activation) Int1->Step2 Int2 Intermediate 2 5-chloro-1-isopropyl-3-methyl-1H-pyrazole Step2->Int2 Step3 Step 3: Nitration HNO3/H2SO4 (Exotherm control) Int2->Step3 Product Target Molecule 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole Step3->Product

Figure 1: Three-step synthesis workflow and critical control points for yield optimization.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the pyrazol-5-ol intermediate (Step 1) consistently below 60%, and how do I minimize regioisomer formation? A1: The condensation of isopropylhydrazine with ethyl acetoacetate is prone to poor regioselectivity. Isopropylhydrazine possesses two nitrogen atoms with differing nucleophilicities. The unsubstituted primary amine (-NH₂) is less sterically hindered and more nucleophilic than the secondary amine (-NH-iPr). If the reaction is run at elevated temperatures initially, thermodynamic control dominates, leading to a mixture of the desired 1-isopropyl-3-methyl-1H-pyrazol-5-ol and the unwanted 1-isopropyl-5-methyl-1H-pyrazol-3-ol. Solution: Employ kinetic control. Add the hydrazine slowly at 0–5 °C to ensure the primary amine selectively attacks the ketone carbonyl first, forming the hydrazone. Subsequent warming to reflux drives the intramolecular cyclization of the secondary amine onto the ester.

Q2: During the chlorination step (Step 2), I am observing significant tar formation and unreacted starting material. What is the mechanistic failure here? A2: The pyrazol-5-ol intermediate predominantly exists in its keto tautomer (pyrazolone) in non-polar solvents, making direct nucleophilic displacement by phosphorus oxychloride (POCl₃) sluggish. Prolonged heating with neat POCl₃ leads to thermal degradation (tarring). Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF). This generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) in situ[1]. This highly electrophilic species rapidly activates the enol-hydroxyl group, facilitating a smooth and rapid displacement by chloride[2]. Furthermore, tarring during workup is often caused by the exothermic hydrolysis of excess POCl₃. Quench the reaction by slowly pouring it over vigorously stirred crushed ice to protect the newly formed C-Cl bond.

Q3: The nitration step (Step 3) is yielding a complex mixture with significant oxidative degradation. How can I improve the selectivity and yield? A3: Electrophilic aromatic nitration of the pyrazole ring at the 4-position is highly exothermic. As documented in pilot-plant hazard reviews for similar pyrazole derivatives (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole), failure to control the reaction exotherm (


) results in runaway reactions and oxidative cleavage of the pyrazole ring by nitric acid[3].
Solution: Pre-cool the nitrating mixture (H₂SO₄/HNO₃) and add the chloropyrazole substrate at a controlled rate. The internal temperature must be strictly maintained between 0 °C and 15 °C. Using concentrated sulfuric acid as a solvent for the pyrazole prior to the addition of the nitrating mixture acts as an effective heat sink[3].
Data Presentation: Process Optimization
ParameterStandard ProtocolOptimized ProtocolMechanistic Rationale
Step 1: Hydrazine Addition Ambient Temp, rapid addition0–5 °C, dropwise over 2 hKinetic control favors the 3-methyl-5-ol regioisomer.
Step 2: Chlorination Reagent Neat POCl₃, RefluxPOCl₃ + 0.1 eq DMF, 80 °CVilsmeier-Haack activation prevents thermal tarring[1].
Step 3: Nitration Temp 25–40 °C (Uncontrolled)0–15 °C (Strict control)Prevents oxidative ring cleavage and runaway exotherm[3].
Overall Yield 25–30%65–75%Synergistic reduction of side reactions across all steps.
Standard Operating Protocols (SOPs)

Note: These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

SOP 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazol-5-ol

  • Preparation: Charge a jacketed reactor with ethyl acetoacetate (1.0 eq) and anhydrous ethanol (3 volumes). Cool the mixture to 0–5 °C.

  • Addition: Dissolve isopropylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in a minimum amount of water/ethanol. Add this solution dropwise to the reactor over 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: Once addition is complete, warm the mixture to room temperature, then heat to reflux for 4 hours.

  • Validation Checkpoint: Monitor the disappearance of ethyl acetoacetate via TLC (Hexane:EtOAc 7:3, KMnO₄ stain). The reaction is complete when the starting material spot (Rf ~0.6) is entirely consumed.

  • Workup: Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate (3x). Wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate.

SOP 2: Synthesis of 5-chloro-1-isopropyl-3-methyl-1H-pyrazole

  • Activation: To a dry, N₂-purged reactor, add the pyrazol-5-ol intermediate (1.0 eq) and anhydrous toluene (5 volumes). Add catalytic DMF (0.1 eq).

  • Chlorination: Add POCl₃ (1.5 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 80 °C for 3 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The highly polar pyrazol-5-ol will be replaced by a fast-eluting chlorinated product (Rf ~0.8).

  • Quenching: Cool the mixture to 0 °C. Carefully transfer the mixture dropwise into a secondary vessel containing vigorously stirred crushed ice.

  • Workup: Neutralize the aqueous phase with saturated aqueous NaHCO₃ to pH 7. Extract with toluene, dry over Na₂SO₄, and concentrate to yield the chloropyrazole.

SOP 3: Synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

  • Reagent Prep: Prepare the nitrating mixture by carefully adding concentrated H₂SO₄ (3.0 eq) to fuming HNO₃ (1.5 eq) at 0 °C. Caution: Highly exothermic.

  • Substrate Prep: Dissolve the chloropyrazole (1.0 eq) in concentrated H₂SO₄ (2 volumes) and cool to 0 °C in an ice-salt bath.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution.

  • Validation Checkpoint: Monitor internal temperature using a calibrated thermocouple. The temperature must remain between 0 °C and 15 °C. A sudden spike >15 °C indicates loss of control and potential oxidative cleavage.

  • Completion: Stir for 2 hours at 15 °C.

  • Workup: Quench by pouring the mixture over crushed ice. Filter the resulting precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum to afford the target nitropyrazole.

References
  • Zeller, J. R. "Chemical Process Hazard Review: The Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole. Risk Assessment Before Pilot Plant Scale-up." dokumen.pub. URL: 3

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Semantic Scholar. URL: 1

  • "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." MDPI. URL: 2

Sources

Optimization

Solving solubility issues with 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

A Guide to Overcoming Solubility Challenges in Experimental Research Welcome to the technical support resource for 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole. As Senior Application Scientists, we understand that unl...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in Experimental Research

Welcome to the technical support resource for 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole. As Senior Application Scientists, we understand that unlocking the full potential of a novel chemical entity begins with mastering its fundamental physicochemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and field-proven protocols to effectively address the solubility challenges associated with this compound.

The inherent structure of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole—featuring a substituted pyrazole core—suggests potential difficulties in achieving desired concentrations in common solvent systems. The combination of a lipophilic isopropyl group, a chloro-substituent, and a polar nitro group contributes to a molecular profile that can lead to poor aqueous solubility and high crystal lattice energy. This guide provides a logical, step-by-step framework for systematically overcoming these issues.

Part 1: Foundational Troubleshooting & Solubility Screening

This section addresses the initial and most common questions encountered when working with a new, poorly soluble compound.

FAQ 1: Why is my compound difficult to dissolve, and where should I start?

Answer: The solubility of pyrazole derivatives is governed by a balance of factors within their molecular structure.[1] The pyrazole ring itself can engage in hydrogen bonding, while its various substituents dictate the overall polarity and the strength of intermolecular forces in the solid state.[1][2] For 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole, the chloro and isopropyl groups increase lipophilicity, favoring non-polar organic solvents, while the nitro group adds polarity and can contribute to strong crystal packing, increasing the energy required to dissolve the compound.

Your first step should always be a systematic solvent screening process using small quantities of the compound. This foundational experiment will inform all subsequent solubilization strategies.

Experimental Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent class for solubilizing the target compound.

Methodology:

  • Aliquot 1 mg of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole into separate, small, clear glass vials (e.g., 1.5 mL HPLC vials).

  • Add a starting volume of 100 µL of a test solvent to the first vial.

  • Vortex the vial vigorously for 30-60 seconds at room temperature.

  • Visually inspect for undissolved solid material against a dark background.

  • If solid remains, add another 100 µL of the solvent and repeat the vortexing and inspection steps.

  • Continue this process incrementally until the compound is fully dissolved or the total solvent volume reaches 1 mL. The final concentration will determine the approximate solubility.

  • Repeat this procedure for a range of solvents with varying polarities, as detailed in the table below.

Data Presentation: Common Laboratory Solvents for Screening

SolventPolarity TypeDielectric Constant (20°C)Boiling Point (°C)Primary Rationale for Use
Water Polar Protic80.1100Baseline for aqueous solubility.
Ethanol Polar Protic24.578Common, less toxic solvent for polar compounds.
Methanol Polar Protic32.765Effective for many polar organic molecules.
Isopropanol Polar Protic19.982Intermediate polarity.
Acetonitrile Polar Aprotic37.582Common in analytical and synthetic chemistry.
Acetone Polar Aprotic20.756Strong solvent for a wide range of compounds.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189A powerful, universal solvent for highly insoluble compounds, common for stock solutions.[3]
Dichloromethane (DCM) Non-polar9.140For lipophilic compounds.
Toluene Non-polar2.4111For highly non-polar compounds.

Part 2: Advanced Solubilization Strategies

If initial screening fails to identify a suitable single solvent, more advanced techniques are required. The following workflow provides a decision-making framework for these next steps.

Visualization: Solubility Troubleshooting Workflow

SolubilityWorkflow start Start: Compound Received screen Protocol 1: Perform Small-Scale Solvent Screen start->screen is_soluble Is Compound Soluble in a Suitable Single Solvent? screen->is_soluble success Success: Prepare Solution & Verify Concentration (See Part 3) is_soluble->success Yes insoluble Insoluble or Poorly Soluble is_soluble->insoluble No cosolvency Strategy 1: Co-solvency (e.g., DMSO/Water) insoluble->cosolvency Try First ph_adjust Strategy 2: pH Adjustment (Acid/Base) cosolvency->ph_adjust If Ineffective temp_adjust Strategy 3: Temperature Adjustment ph_adjust->temp_adjust If Ineffective

Caption: A decision tree for systematically addressing solubility issues.

FAQ 2: The compound is poorly soluble in all single solvents. How can I use a co-solvent system?

Answer: Co-solvency is a powerful technique used to increase the solubility of a poorly soluble drug by mixing a water-miscible organic solvent (the co-solvent) with water.[3][4] This method works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3] For biological applications, Dimethyl Sulfoxide (DMSO) is a common and highly effective co-solvent.

The key is to first dissolve the compound in a minimal amount of a "good" organic solvent (like DMSO) and then carefully dilute this mixture into your aqueous "poor" solvent.

Experimental Protocol 2: Preparing a Stock Solution via Co-solvency (DMSO/Aqueous Buffer)

Objective: To prepare a concentrated stock solution in DMSO and dilute it into an aqueous medium for biological assays, while minimizing precipitation.

Methodology:

  • Accurately weigh 10 mg of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole.

  • Dissolve the compound in the smallest practical volume of pure DMSO (e.g., 200 µL to start) to create a high-concentration primary stock. Vortex until fully dissolved.

  • To prepare a working solution, perform a serial dilution. Critically, add the DMSO stock solution to the aqueous buffer (e.g., PBS), not the other way around. This should be done dropwise while vortexing the buffer to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Self-Validation: After dilution, visually inspect the solution for any cloudiness or precipitate (Tyndall effect). If precipitation occurs, the final concentration is above the solubility limit in that specific co-solvent mixture. You must then adjust by either increasing the percentage of DMSO or decreasing the final compound concentration.

FAQ 3: Can pH adjustment improve the solubility of my compound?

Answer: Yes, pH modification can be a highly effective strategy for ionizable compounds.[5] Pyrazoles are weakly basic due to the pyridine-type nitrogen atom in the ring.[1] By lowering the pH of an aqueous solution with a strong acid, this nitrogen can be protonated, forming a more soluble pyrazolium salt.[1]

Causality: The formation of a salt increases the polarity of the molecule, which enhances its interaction with polar solvents like water, thereby increasing solubility.

Experimental Protocol 3: pH-Mediated Solubilization

Objective: To determine if acidification of the aqueous medium increases the solubility of the compound.

Methodology:

  • Prepare a suspension of the compound (e.g., 1 mg/mL) in deionized water or a low-buffering-capacity solution.

  • While stirring vigorously, add 1N HCl dropwise.

  • Monitor the solution for visual changes. A transition from a cloudy suspension to a clear solution indicates the formation of the soluble salt.

  • Measure the pH at which the compound fully dissolves.

  • Caution: Ensure that the final acidic pH is compatible with your downstream experiment. If it is not, this method may be unsuitable. Also, be aware that altering the pH may affect the compound's stability or activity.

Part 3: Quantification and Final Checks

A prepared solution is only useful if its concentration is known and accurate. Relying on theoretical calculations alone is insufficient, especially when dealing with solubility limits. Analytical verification is a mandatory step for trustworthy research.

FAQ 4: How can I accurately determine the concentration of my final dissolved sample?

Answer: The most reliable method for quantifying small organic molecules in solution is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7] This technique separates the compound of interest from potential impurities or degradants and provides a precise concentration based on a standard curve. While a specific validated method for this exact molecule is not widely published, the following protocol, based on methods for structurally similar nitropyrazoles, serves as an excellent starting point for method development.[7]

Experimental Protocol 4: Quantification by RP-HPLC

Objective: To determine the precise concentration of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole in a prepared solution.

Instrumentation & Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • A reference standard of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole with known purity.

Chromatographic Conditions (Starting Point):

ParameterRecommended Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Gradient: Acetonitrile and Water (both with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Scan 220-400 nm with PDA; select λmax for quantification (likely 270-350 nm for a nitrated aromatic).
Column Temperature 30 °C

Methodology:

  • Standard Preparation: Prepare a primary stock solution of the reference standard (e.g., 1 mg/mL) in acetonitrile. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dilute your experimental solution with the mobile phase to a theoretical concentration that falls within the range of your calibration curve.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

  • Quantification: Inject your experimental sample. Use its peak area to determine the actual concentration from the linear regression of the calibration curve. If the measured concentration is significantly lower than expected, it indicates that the compound did not fully dissolve or has precipitated.

Visualization: Co-Solvent Mechanism

Caption: How a co-solvent bridges the polarity gap between a solute and water.

References

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Processes, 10(7), 1385. [Link]

  • Kumar, L., & Singh, I. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 11(3), 121-128. [Link]

  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Morkhade, D. M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(10), 1563-1581. [Link]

Sources

Troubleshooting

Thermal instability of nitro-pyrazole derivatives during reflux

Welcome to the Process Safety Technical Support Center. Nitro-pyrazole derivatives are highly valuable pharmacophores in drug discovery and energetic materials research.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Technical Support Center. Nitro-pyrazole derivatives are highly valuable pharmacophores in drug discovery and energetic materials research. However, the combination of a nitrogen-rich heterocyclic core with strongly electron-withdrawing and oxidizing nitro groups creates a highly energetic system. Subjecting these compounds to extended reflux conditions can trigger sudden, catastrophic exothermic decomposition.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you safely navigate the synthesis and scale-up of nitro-pyrazole derivatives.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do my nitro-pyrazole intermediates suddenly decompose or runaway during extended reflux, even when the solvent boiling point is below the literature melting point?

The Causality: Thermal decomposition of energetic materials is not strictly tied to melting points; it is governed by activation energy (


) and time-at-temperature. Under extended reflux, the continuous thermal stress provides the activation energy required to initiate localized bond scission.

Mechanistically, the decomposition of nitro-pyrazoles does not occur via a single pathway. Depending on the substitution pattern, the thermal trigger initiates one of three primary cascades[1]:

  • Intramolecular Oxidation: The nitro group oxidizes the adjacent carbon atom via a strongly polarized, cyclic four-membered transition state[1].

  • Sigmatropic Shifts: A [1,5] sigmatropic hydrogen shift occurs, followed by the molecular elimination of

    
     and radical bond scission yielding 
    
    
    
    radicals[1].
  • Furazan Formation (Amino-substituted): If the nitropyrazole contains an adjacent amino group (e.g., 4-amino-3,5-dinitro-1H-pyrazole), the reaction between the conjugated nitro and amine groups forms a fused furazan intermediate. The immense ring strain of the furazan cycle drastically lowers the activation energy, accelerating catastrophic decomposition[1][2].

Q2: How can I accurately predict the safe reflux temperature limit for my specific nitro-pyrazole intermediate?

The Causality: You must rely on Differential Scanning Calorimetry (DSC) paired with Thermogravimetric Analysis (TGA). However, a common critical error is assuming the DSC onset temperature (


) is the absolute safe limit.

Because the pyrazole moiety is initially resistant to oxidation by


, the initial heat effect at the early decomposition stages can be deceptively low, masking the true kinetic hazard in standard DSC runs[2]. Furthermore, 

is highly dependent on the heating rate[3]. The Self-Validating Rule: Always apply the 50 °C Safety Margin Rule (often derived from the

calculation). Your maximum reflux temperature must be at least 50 °C below the

detected at a slow heating rate (e.g., 1–2 °C/min) in a sealed crucible[4]. If your solvent's boiling point violates this margin, you are operating in a high-risk thermal runaway zone.
Q3: My reaction requires prolonged heating to reach completion, but my DSC data indicates thermal instability near the solvent's reflux temperature. What are my alternatives?

The Causality: When thermodynamics (required activation energy for the desired reaction) clash with thermal safety (decomposition onset), you must manipulate the residence time rather than just the temperature. The Solution: Transition from batch reflux to Continuous Flow Chemistry . By pumping the reaction mixture through a heated microreactor, the nitro-pyrazole is exposed to high temperatures for only a fraction of a minute (residence time) rather than hours. This allows you to safely operate at or even above the batch reflux temperature, as the material exits the heated zone and is actively cooled before the autocatalytic decomposition cascade can initiate.

Part 2: Mechanistic & Workflow Visualizations

Mechanistic Pathways of Nitro-Pyrazole Thermal Decomposition

The following diagram illustrates the divergent decomposition pathways triggered by thermal stress during reflux.

Mechanism Start Nitro-Pyrazole Derivative Trigger Thermal Stress (Reflux Conditions) Start->Trigger Path1 [1,5] Sigmatropic H-Shift Trigger->Path1 Path2 Intramolecular Oxidation Trigger->Path2 Path3 NO2 Isomerization (Amino-substituted) Trigger->Path3 Int1 N2 Elimination & Radical Scission Path1->Int1 Int2 4-Membered Transition State Path2->Int2 Int3 Furazan Ring Intermediate Path3->Int3 Exotherm Runaway Exothermic Decomposition Int1->Exotherm Int2->Exotherm Int3->Exotherm High Ring Strain

Caption: Divergent thermal decomposition pathways of nitro-pyrazoles leading to runaway exotherms.

Process Safety Decision Workflow for Scale-Up

Use this self-validating logic tree to determine if a batch reflux is safe or if mitigation is required.

Workflow Step1 Proposed Reflux Reaction Step2 Perform DSC & TGA (1-5 °C/min) Step1->Step2 Decision1 Tonset - Treflux < 50°C? Step2->Decision1 Safe Proceed with Standard Batch Reflux Decision1->Safe No Unsafe Thermal Hazard Detected Decision1->Unsafe Yes Mitigation1 Lower Boiling Solvent (e.g., Toluene -> THF) Unsafe->Mitigation1 Mitigation2 Continuous Flow Microreactor Unsafe->Mitigation2 Mitigation3 Dilution & Active Cooling Unsafe->Mitigation3

Caption: Safety decision matrix for scaling up nitro-pyrazole reactions under thermal stress.

Part 3: Quantitative Data Presentation

To highlight the variability in thermal stability, the table below summarizes the thermal properties of common highly energetic nitro-pyrazole derivatives. Notice how the presence of an amino group drastically lowers the activation energy.

CompoundStructural FeatureOnset Temp (

)
Activation Energy (

)
Primary Decomposition Trigger
3,4-DNP (3,4-dinitro-1H-pyrazole)Adjacent nitro groups~ 240 °CHighNitro group loss[2]
ADNP (4-amino-3,5-dinitro-1H-pyrazole)Amino group flanked by nitro groups~ 180–200 °C108.8 kJ/mol

isomerization / Furazan formation[2]
LLM-116 (4-amino-3,5-dinitropyrazole derivative)Active aromatic N-H moiety183 °CModerateIntramolecular oxidation[1]
3,4,5-TNP (3,4,5-trinitropyrazole)Fully nitrated carbon backbone~ 170 °CLowRadical scission /

elimination[5]

Data synthesized from calorimetric studies[1][2][5]. Note:


 values are highly dependent on DSC heating rates (typically measured at 5–10 °C/min).

Part 4: Experimental Protocols

Protocol A: Self-Validating Thermal Hazard Assessment (DSC/TGA)

Objective: To accurately determine the safe maximum processing temperature before initiating a reflux reaction.

  • Sample Preparation: Weigh 2.0–3.0 mg of the purified nitro-pyrazole derivative.

  • Crucible Selection: Load the sample into a high-pressure, gold-plated or stainless-steel crucible. Causality: Standard vented aluminum pans will allow the sample to sublime or evaporate, masking the true exothermic decomposition peak[3][4]. Seal the crucible under a nitrogen atmosphere.

  • TGA Cross-Validation: Run a parallel sample in a Thermogravimetric Analyzer (TGA) at 5 °C/min to map mass-loss events. This validates whether an endotherm in the DSC is a melt/evaporation or a decomposition-driven gas evolution (

    
    , 
    
    
    
    )[1][5].
  • DSC Programming:

    • Equilibrate at 30 °C.

    • Heat from 30 °C to 400 °C at a slow heating rate of 2 °C/min . Causality: Fast heating rates (e.g., 10 °C/min) artificially push the

      
       to higher temperatures due to thermal lag, providing a false sense of security[3].
      
  • Data Interpretation: Identify the first exothermic deviation from the baseline (

    
    ). Subtract 50 °C from this value. This is your absolute maximum allowable reflux/jacket temperature.
    
Protocol B: Continuous Flow Adaptation for Thermally Unstable Heterocycles

Objective: To safely process nitro-pyrazoles that require high temperatures for conversion but exhibit dangerous


 profiles in batch.
  • System Priming: Equip a continuous flow chemistry system (e.g., PFA tubing or a silicon carbide microreactor) with high-pressure back-pressure regulators (BPR, typically 100–250 psi) to prevent solvent boiling and gas expansion.

  • Reagent Preparation: Dissolve the nitro-pyrazole and corresponding reagents in a suitable solvent (e.g., MeCN or THF) at a concentration that ensures complete homogeneity. Filter through a 0.45 µm PTFE syringe filter to prevent reactor clogging.

  • Residence Time Optimization: Calculate the reactor volume. Set the flow rates of the HPLC pumps to achieve a residence time of 1 to 5 minutes . Causality: Short residence times prevent the accumulation of thermal energy required to trigger the autocatalytic furazan formation or radical scission[1].

  • Thermal Processing: Submerge the reactor coil in a heating bath set to the desired reaction temperature (which can now safely exceed the batch boiling point due to the BPR).

  • Active Quenching: Ensure the output stream immediately passes through a cooling loop (immersed in an ice bath at 0 °C) before collecting in the product flask. This instantly halts any thermal degradation cascades.

References

1.[1] National Center for Biotechnology Information (PMC). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Source: nih.gov. URL:[Link] 2.[2] Thermodynamics Research Center. ThermoML: Thermochim. Acta 2017, 651, 83-99. Source: nist.gov. URL:[Link] 3.[5] ResearchGate. Thermal Decomposition of Nitropyrazoles. Source: researchgate.net. URL:[Link] 4.[3] University of Camerino. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Source: unicam.it. URL:[Link] 5.[4] Institution of Chemical Engineers. A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. Source: icheme.org. URL:[Link]

Sources

Optimization

Technical Support Center: Grignard Reactions with 5-Chloropyrazole Substrates

Welcome from the Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize 5-chloropyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize 5-chloropyrazoles. Unlike standard aryl halides, the 5-chloropyrazole scaffold presents a unique set of thermodynamic and kinetic hurdles. The electron-rich nature of the pyrazole ring renders the C–Cl bond highly resistant to standard oxidative addition by magnesium metal. Furthermore, the inherent acidity of the unprotected pyrazole N–H acts as a chemical trap, neutralizing basic Grignard reagents before any productive metalation can occur.

To achieve high-yielding, reproducible results, we must abandon traditional Grignard formation in favor of highly tuned halogen-metal exchange strategies utilizing Knochel's Turbo Grignard reagents. This guide is designed to explain the causality behind these failures and provide you with field-proven, self-validating protocols to ensure your success from the milligram to the kilogram scale.

Mechanistic Workflow & Logical Relationships

To successfully functionalize a 5-chloropyrazole, you must follow a strict sequence of protection, activation, and trapping. Deviating from this pathway will lead to premature quenching or complete reaction failure.

G N1 Unprotected 5-Chloropyrazole N2 N-Protection (e.g., THP, SEM) N1->N2 N3 Protected 5-Chloropyrazole N2->N3 N4 Halogen-Metal Exchange (iPrMgCl·LiCl, -20°C) N3->N4 N5 Grignard Intermediate (5-Magnesiopyrazole) N4->N5 N6 Electrophilic Trapping (Aldehyde/Ketone) N5->N6 N7 Deprotection (Acidic Workup) N6->N7 N8 Functionalized Pyrazole Product N7->N8

Workflow for 5-chloropyrazole functionalization via Turbo Grignard exchange.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does direct magnesium insertion (using Mg turnings and I₂ initiator) fail completely with my 5-chloropyrazole, yielding only recovered starting material? Causality: There are two primary failure modes here. First, if your pyrazole N–H is unprotected, it possesses a pKₐ of ~14. Any Grignard reagent formed (or any initiator added) will act immediately as a base rather than a nucleophile, deprotonating the N–H to form an insoluble magnesium pyrazolide salt that precipitates and halts the reaction[1]. Second, even if protected, the C–Cl bond on the electron-rich pyrazole ring is highly inert compared to aryl bromides or iodides, making direct oxidative addition by Mg⁰ kinetically unfavorable. Solution: You must first protect the N–H position (e.g., using a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group). Then, abandon Mg turnings and utilize a halogen-metal exchange strategy.

Q2: I am using standard isopropylmagnesium chloride (iPrMgCl) for the halogen-metal exchange on my protected 5-chloropyrazole, but my conversions plateau at 15-20%. How can I drive this to completion? Causality: Standard Grignard reagents like iPrMgCl exist as polymeric aggregates in ethereal solvents (the Schlenk equilibrium), which drastically reduces their effective nucleophilicity and kinetic activity. Because the 5-chloro position is relatively unreactive, standard iPrMgCl simply isn't powerful enough to drive the exchange equilibrium forward. Solution: Switch to Knochel’s Turbo Grignard reagent (iPrMgCl·LiCl). The addition of stoichiometric lithium chloride breaks up the polymeric aggregates, forming a highly reactive, monomeric i-PrMgCl₂⁻ Li⁺ complex,[2]. This "turbo" boost increases the basicity and kinetic activity, allowing for rapid and complete halogen-metal exchange even with inert chlorides.

Q3: My small-scale (1 g) Turbo Grignard reaction works perfectly, but my 100 g scale-up is yielding massive amounts of ring-opened degradation products. What is happening? Causality: Halogen-metal exchange is a highly exothermic process. On a 1-gram scale, the high surface-area-to-volume ratio of your flask dissipates heat instantly. On a 100-gram scale, this ratio drops significantly. If the iPrMgCl·LiCl is added too quickly, localized "hot spots" form[3]. At elevated temperatures (above 0 °C), the newly formed 5-magnesiopyrazole intermediate becomes unstable and can undergo ring-fragmentation or react with the isopropyl chloride byproduct. Solution: For scale-up, you must strictly control the dosing rate using an automated syringe pump, ensuring the internal temperature never exceeds -15 °C. Alternatively, transition the metalation step to a continuous flow reactor (CSTR) to ensure perfect heat dissipation and immediate electrophilic quenching[4].

Quantitative Data: Reagent Efficacy Comparison

To illustrate the necessity of the Turbo Grignard approach, below is a comparative data summary of activation strategies for 5-chloropyrazoles based on standard laboratory benchmarks.

Reagent SystemSubstrate StateTemp (°C)Time (h)Conversion (%)Primary Failure Mode / Notes
Mg⁰ turnings / I₂ UnprotectedReflux24< 5%Irreversible N-H deprotonation; salt precipitation.
Mg⁰ turnings / I₂ N-ProtectedReflux24< 10%C–Cl bond kinetically inert to oxidative addition.
iPrMgCl (2.0 M) N-Protected0415 - 20%Sluggish exchange due to Grignard aggregation.
iPrMgCl·LiCl (1.3 M) N-Protected-201> 95% Rapid exchange; LiCl breaks aggregates[2].

Validated Step-by-Step Methodology

This protocol utilizes a self-validating system (Step 5). Never assume a Grignard exchange is complete; always verify it analytically before committing expensive downstream electrophiles.

Protocol: Halogen-Metal Exchange and Trapping of N-Protected 5-Chloropyrazole

  • Glassware Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum. Backfill with dry Argon. Repeat this vacuum/Argon cycle three times. Causality: Even trace moisture will irreversibly protonate and destroy the Grignard reagent[1].

  • Substrate Dissolution: Dissolve 10.0 mmol of 1-(tetrahydro-2H-pyran-2-yl)-5-chloro-1H-pyrazole in 20 mL of anhydrous THF under Argon.

  • Thermal Control: Submerge the flask in a dry ice/isopropanol bath and allow the internal temperature to equilibrate to -20 °C. Insert an internal temperature probe.

  • Turbo Grignard Dosing: Load 11.0 mmol (8.46 mL of a 1.3 M solution in THF) of iPrMgCl·LiCl into a gas-tight syringe. Add the reagent dropwise over 15 minutes via a syringe pump. Critical: Do not allow the internal temperature to rise above -15 °C during addition.

  • Self-Validation (In-Process Control via D₂O Quench): After 1 hour of stirring at -20 °C, withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe and inject it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of EtOAc, evaporate the organic layer, and analyze via ¹H NMR.

    • Validation Check: You must observe >95% disappearance of the 5-position proton signal and corresponding deuterium incorporation. If the exchange is incomplete, add an additional 0.15 equiv of iPrMgCl·LiCl, wait 30 minutes, and re-test.

  • Electrophilic Trapping: Once exchange is confirmed, add your desired electrophile (e.g., 12.0 mmol of an aldehyde dissolved in 5 mL anhydrous THF) dropwise over 10 minutes at -20 °C.

  • Maturation and Quench: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour. Quench the reaction safely by slowly adding 15 mL of saturated aqueous NH₄Cl.

  • Work-up: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude functionalized pyrazole.

References

  • Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • Practical Considerations, Procedural Changes, Safety Tips (Grignard Reactions) Source: Chemistry LibreTexts URL:[Link]

  • Grignard Reactions Go Greener with Continuous Processing Source: Gordon Research Conferences URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during nitro group reduction of pyrazoles

Mission: To provide evidence-based troubleshooting and protocols for the reduction of nitropyrazoles to aminopyrazoles, specifically addressing the challenges of ring instability, dehalogenation, and incomplete reduction...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide evidence-based troubleshooting and protocols for the reduction of nitropyrazoles to aminopyrazoles, specifically addressing the challenges of ring instability, dehalogenation, and incomplete reduction.

Module 1: Diagnostic Workflow

Start Here. Select your reduction strategy based on your substrate's specific vulnerabilities.

G Start Substrate Analysis: Nitropyrazole Halogen Contains Halogens? (Cl, Br, I) Start->Halogen Unsat Contains Alkenes/Alkynes? Halogen->Unsat No Method_Fe Rec: Fe / NH4Cl (Robust, prevents dehalogenation) Halogen->Method_Fe Yes (High Risk) Method_Pt Rec: H2 + Pt/C (Sulfided) (Prevents dehalogenation) Halogen->Method_Pt Yes (Alt) Scale Scale? Unsat->Scale No Unsat->Method_Fe Yes (Avoid H2) Method_Dith Rec: Sodium Dithionite (Mild, metal-free) Unsat->Method_Dith Yes (Labile) Scale->Method_Dith Small (<1g) Method_Pd Rec: H2 + Pd/C (Standard, fast) Scale->Method_Pd Large (>10g)

Figure 1: Decision matrix for selecting the optimal reduction method based on functional group tolerance.

Module 2: Troubleshooting Dehalogenation

Issue: Loss of Chlorine, Bromine, or Iodine substituents during reduction.

Q: Why is my halogen disappearing?

A: This is a classic side reaction of Palladium-catalyzed hydrogenation. The Mechanism: Palladium (Pd) is excellent at oxidative addition into Carbon-Halogen bonds (C-X), particularly C-I and C-Br. Once the Pd inserts, a hydride source (from


 gas or formate) replaces the halogen, resulting in the hydrodehalogenated byproduct (Ar-H).[1]
Q: How do I stop it?

Solution 1: Switch the Metal (Primary Recommendation) Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst slightly, drastically reducing its ability to insert into C-X bonds while retaining enough activity to reduce the nitro group.

  • Reference: Sulfided catalysts are the industry standard for halonitroarene reduction [1].

Solution 2: The "Iron" Route (High Fidelity) Use Iron powder with Ammonium Chloride (Fe/NH


Cl) . This is a single-electron transfer (SET) mechanism that is chemically orthogonal to C-X bond activation. It simply cannot perform oxidative addition, guaranteeing halogen retention.

Data Comparison: Catalyst Selectivity

Catalyst/ReagentNitro ReductionHalogen RetentionRing Safety
Pd/C + H

ExcellentPoor (High Dehalogenation)Moderate
Pt(S)/C + H

GoodExcellentHigh
Fe / NH

Cl
GoodPerfectPerfect
SnCl

GoodPerfectHigh (Messy workup)

Module 3: Pyrazole Ring Instability

Issue: Ring opening (N-N cleavage) or Ring Saturation (formation of pyrazolidines).

Q: Why did the N-N bond break?

A: The N-N bond in pyrazoles is relatively weak (approx. 50-60 kcal/mol) compared to C-C bonds. Under high-pressure hydrogenation (especially >40 psi) or elevated temperatures with active catalysts (Raney Ni or Pd/C), the N-N bond can undergo hydrogenolysis, cleaving the ring to form diamines.

Q: Why did the ring saturate?

A: Over-reduction.[2] If the pyrazole ring is electron-deficient (due to the nitro group), it is susceptible to hydrogenation. Once the nitro group is reduced to an amine, the ring becomes electron-rich, which usually protects it. However, if the reaction stalls or conditions are too vigorous (high pressure), the double bonds will hydrogenate.

Corrective Action:

  • Avoid Acidic Hydrogenation: Protonation of the pyrazole nitrogen breaks aromaticity, making the ring susceptible to hydrogenation. Run reactions in neutral (EtOH) or slightly basic media.

  • Use Transfer Hydrogenation: Using Ammonium Formate instead of

    
     gas limits the concentration of active hydrogen species, reducing the likelihood of attacking the aromatic ring [2].
    

Module 4: "Stuck" Intermediates

Issue: Reaction stops at the Hydroxylamine (R-NHOH) or forms Azo dimers (R-N=N-R).

Q: My mass spec shows [M-16]. What is it?

A: This is the Hydroxylamine intermediate. Cause: The reduction potential was insufficient to cleave the N-O bond of the hydroxylamine. This is common with Zinc/NH


Cl at room temperature or insufficient equivalents of Iron.
Fix:  Increase temperature to reflux (for Fe methods) or add a stronger reductant.
Q: My product is highly colored (Red/Orange).

A: You likely formed an Azo or Azoxy dimer. Cause: This occurs under basic conditions where the Nitroso (R-NO) intermediate reacts with the Amine product (R-NH


).
Fix:  Ensure the reaction medium stays neutral or slightly acidic (e.g., NH

Cl buffers the pH to ~5-6). Avoid strong bases like NaOH during the reduction phase.

Module 5: Standard Operating Procedures (Protocols)

Protocol A: Fe / NH Cl Reduction (The "Gold Standard")

Best for: Halogenated pyrazoles, scale-up, and avoiding ring damage.

Reagents:

  • Nitropyrazole substrate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl, 5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Procedure:

  • Dissolve the nitropyrazole in Ethanol/Water (3:1).

  • Add NH

    
    Cl and stir at room temperature for 5 minutes.
    
  • Add Iron powder in one portion.

  • Critical Step: Heat the mixture to 70–80 °C (reflux) with vigorous stirring. Note: Mechanical stirring is recommended for scales >10g due to iron clumping.

  • Monitor by TLC/LCMS (typically complete in 1–3 hours). Look for the disappearance of the hydroxylamine intermediate.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate.[2][3] Partition between Ethyl Acetate and water.[3]

  • Dry organic layer (

    
    ) and concentrate.[1][3]
    

Why this works: The NH


Cl acts as a weak proton source, activating the nitro group without protonating the pyrazole ring (preventing saturation). The iron acts as a single-electron donor, which is incapable of inserting into C-Halogen bonds [3].
Protocol B: Sodium Dithionite Reduction

Best for: Small scale, labile protecting groups, or "metal-free" requirements.

Reagents:

  • Nitropyrazole substrate (1.0 equiv)

  • Sodium Dithionite (

    
    , 3.0–5.0 equiv)
    
  • Solvent: THF / Water (1:1) or Methanol / Water[3][4]

Procedure:

  • Dissolve substrate in THF/Water.

  • Add solid

    
     slowly (exothermic).
    
  • Stir at room temperature or mild heat (40 °C).

  • Observation: The yellow color of the nitro compound should fade.

  • Workup: Quench with saturated

    
     (releases 
    
    
    
    gas—perform in fume hood). Extract with EtOAc.[1][2][3]

Why this works: Dithionite works via an electron transfer mechanism in aqueous media. It is extremely mild and will not reduce alkenes, alkynes, or halogens [4].

References

  • Selective Reduction of Nitro Compounds. Organic Chemistry Portal. [Link] (Verified source for catalyst selectivity profiles including Pt-S and Fe).

  • Catalytic Transfer Hydrogenation of Nitro Compounds. Common Organic Chemistry. [Link] (Detailed protocols for Pd/C and Formate reductions).

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 1992. [Link] (The foundational paper for the Fe/NH4Cl method).

  • Sodium Dithionite Reduction Mechanism. Journal of Organic Chemistry. [Link] (Mechanistic insight into dithionite reduction of nitroarenes).

Sources

Optimization

Storage stability of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole solutions

Senior Application Scientist Desk Executive Technical Brief Compound: 5-Chloro-3-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazole Primary Risk: Nucleophilic Aromatic Substitution (SNAr) [1] This compound is not merely a static...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Executive Technical Brief

Compound: 5-Chloro-3-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazole Primary Risk: Nucleophilic Aromatic Substitution (SNAr) [1]

This compound is not merely a static building block; it is an activated electrophile . The 4-nitro group exerts a strong electron-withdrawing effect, significantly reducing electron density at the 5-position. This makes the carbon-chlorine bond highly susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.

Key Stability Rule: The stability of this molecule is inversely proportional to the nucleophilicity of its environment. Moisture is the enemy.

Storage & Solubilization Protocols

Q: What is the optimal solvent for stock solution preparation?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) Avoid: Methanol, Ethanol, or water-containing buffers for long-term storage.

Technical Rationale:

  • Solubility: The isopropyl (propan-2-yl) and methyl groups provide lipophilicity, making DMSO an excellent solvent (typically >50 mM).

  • Reactivity: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) can act as nucleophiles over time, slowly displacing the chloride to form the corresponding methyl/ethyl ether (5-methoxy derivative). This is a "silent" degradation that often goes unnoticed until the biological assay fails.

Q: How should I store the solid and solution?
StateConditionShelf Life (Est.)Critical Precaution
Solid Powder -20°C, Desiccated>2 YearsProtect from light. Hygroscopic risk.
DMSO Stock -80°C6 MonthsUse single-use aliquots to prevent freeze-thaw moisture entry.
DMSO Stock -20°C1-3 MonthsEnsure cap is Parafilm-sealed.
Aqueous Dilution +4°C / RT< 4 HoursPrepare immediately before use. Hydrolysis risk is high.
Standard Operating Procedure: Stock Preparation

StockPrep Start Weigh Solid (Low Humidity) Solvent Add Anhydrous DMSO (Water < 0.1%) Start->Solvent Dissolve Vortex/Sonicate (Avoid Heat > 40°C) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store

Figure 1: Workflow for minimizing hydrolytic degradation during stock preparation.

Troubleshooting Guide (FAQs)

Scenario A: "My solution has turned from colorless/pale yellow to bright orange."

Diagnosis: Hydrolysis (Formation of 5-Hydroxy species) Mechanism: Trace water in your solvent has attacked the 5-position, displacing the chloride. The resulting 5-hydroxy-4-nitropyrazole is acidic and forms a resonance-stabilized anion (pyrazolate) which is often deeply colored (yellow/orange).

Validation Protocol (HPLC):

  • Run a standard reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Observation: Look for a new peak eluting earlier than the parent compound (the hydroxy/oxo species is more polar).

  • MS Confirmation: Check for a mass shift of -18 Da (loss of HCl, gain of H₂O? No, technically -36.5 + 17 = -19.5 shift in mass, but usually observed as [M-Cl+OH]).

    • Parent Mass: ~203.6 Da (Cl isotope pattern).

    • Degradant Mass: ~185.2 Da (Single peak, no Cl pattern).

Scenario B: "The coupling reaction failed; I recovered unreacted amine but no starting material."

Diagnosis: Pre-reaction Degradation Explanation: If you are using this compound as an intermediate to react with an amine (e.g., to make a drug scaffold), the chlorine atom is your "handle." If the chlorine has already been hydrolyzed to a hydroxyl group during storage, the molecule becomes inert to nucleophilic attack by your amine. The "missing" starting material likely eluted in the solvent front or precipitated as the insoluble hydroxy-pyrazole.

Corrective Action:

  • Dry your reaction solvent (THF, DMF, etc.) over molecular sieves.

  • Use a fresh batch of the 5-chloro precursor.

  • Add a non-nucleophilic base (e.g., DIPEA) only when the reaction starts, not to the stock solution.

Mechanistic Insight: Why is it unstable?

To understand the stability, one must visualize the electron density. The 4-nitro group is the key driver. It pulls electrons away from the ring, making the carbon attached to the chlorine (C5) positively charged (electrophilic).

The Degradation Pathway (SNAr):

  • Attack: Water (nucleophile) attacks C5.

  • Intermediate: A Meisenheimer-like complex forms (stabilized by the nitro group).[2]

  • Elimination: Chloride (good leaving group) is expelled.[1]

  • Result: 5-Hydroxy-4-nitro-1-isopropylpyrazole (often exists as the pyrazolone tautomer).

DegradationMechanism cluster_conditions Accelerating Factors Parent Active Parent (5-Chloro-4-nitro...) Complex Transition State (Meisenheimer Complex) Parent->Complex Nucleophilic Attack (S_NAr) Water Trace H2O / Alcohol (Nucleophile) Water->Complex Product Inactive Degradant (5-Hydroxy/Alkoxy species) Complex->Product Elimination of Cl- Leaving HCl Release (Acidifies Solution) Complex->Leaving Factors • High pH (Base) • Heat (>40°C) • Protic Solvents (MeOH)

Figure 2: The SNAr degradation pathway driven by the electron-withdrawing nitro group.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Wikipedia. The fundamental mechanism governing the reactivity of nitro-activated aryl halides.

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Discusses the reactivity of 5-chloro-4-formyl/nitro pyrazoles and their susceptibility to nucleophilic attack.

  • Mechanism and Synthetic Utility of Nucleophilic Substitution on Nitropyridines. BenchChem. (Analogous Chemistry). Demonstrates the activation effect of nitro groups ortho to halogens in heterocyclic systems.

  • Solubility and Stability of Compounds in DMSO. ResearchGate. detailed analysis of DMSO stock solution stability and the impact of trace water.

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for nitro and chloro groups in pyrazoles

FTIR Spectral Profiling of Pyrazole Scaffolds: Diagnosing Nitro and Chloro Substitutions Executive Summary Pyrazole derivatives form the core of numerous biologically active compounds and FDA-approved therapeutics (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Profiling of Pyrazole Scaffolds: Diagnosing Nitro and Chloro Substitutions

Executive Summary Pyrazole derivatives form the core of numerous biologically active compounds and FDA-approved therapeutics (e.g., Celecoxib, Rimonabant). During drug development and quality control, confirming the successful substitution of specific functional groups—such as electron-withdrawing nitro (-NO


) or chloro (-Cl) moieties—is critical. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive molecular fingerprint. However, the choice of sampling technique fundamentally dictates the reliability of the data. This guide provides an objective comparison of Attenuated Total Reflectance (ATR) and KBr pellet transmission methods for analyzing solid pyrazole derivatives, backed by mechanistic spectral assignments.

Part 1: Vibrational Mechanics of Substituted Pyrazoles

To accurately interpret the FTIR spectra of pyrazoles, one must understand the causality behind the vibrational modes. The pyrazole ring itself presents a characteristic N-H stretching band, but this is highly susceptible to intermolecular hydrogen bonding. When functionalized, the added groups present distinct signatures governed by their atomic mass and bond force constants.

Table 1: Characteristic FTIR Peaks for Substituted Pyrazoles

Functional GroupVibration TypeWavenumber Range (cm⁻¹)Mechanistic Rationale
Pyrazole Ring N-H Stretching3100 – 3400Often broadened due to extensive intermolecular hydrogen bonding.
Pyrazole Ring C=N Stretching1510 – 1600Conjugation within the heteroaromatic ring shifts this frequency lower than that of isolated imines.
Nitro (-NO

)
Asymmetric N-O Stretch1520 – 1545Out-of-phase vibration of the two equivalent N-O bonds requires higher energy[1].
Nitro (-NO

)
Symmetric N-O Stretch1340 – 1380In-phase vibration; requires less energy than the asymmetric stretch[1].
Chloro (-Cl) C-Cl Stretching720 – 785Hooke's Law dictates that heavier atoms (larger reduced mass) drastically lower the vibrational frequency into the fingerprint region.

Part 2: Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission

Solid pyrazole derivatives are typically crystalline powders. The two dominant FTIR sampling techniques present distinct advantages and trade-offs in pharmaceutical analysis[2].

Table 2: ATR-FTIR vs. KBr Pellet for Solid Pyrazole Analysis

ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Prep Time < 1 minute (Direct application)10–15 minutes (Grinding, pressing)
Spectral Resolution High, though relative peak intensities may shift slightlyGold standard for high-fidelity library reference spectra[3]
Moisture Interference Minimal (Surface-sensitive, ~1-5 µm penetration depth)High (KBr matrix is highly hygroscopic)
Impact on Pyrazole N-H N-H peak (3100-3300 cm⁻¹) is clearly resolvedOften masked by a broad O-H water band at ~3400 cm⁻¹
Sample Preservation Non-destructive; sample is easily recoverableDestructive; high shear/pressure can cause polymorphic shifts[4]

The "Water Problem" in Pyrazole Analysis: A critical failure point in pyrazole FTIR analysis is the misinterpretation of the N-H stretch. Potassium bromide (KBr) is an alkali halide salt that is inherently hygroscopic[3]. If the KBr powder absorbs ambient moisture during pellet preparation, a massive, broad O-H stretching band will dominate the 3400 cm⁻¹ region. This water band completely masks the critical pyrazole N-H peak. For this reason, ATR-FTIR is heavily favored for routine analysis of these specific heterocycles, as its shallow penetration depth bypasses bulk moisture interference[2].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Below are the standardized workflows for both techniques, including built-in causality checks so the operator knows definitively if the data is trustworthy.

Protocol A: ATR-FTIR Analysis (Diamond Crystal)
  • Background Collection: Clean the diamond crystal with isopropyl alcohol and a lint-free wipe. Collect a background spectrum in ambient air.

    • Validation Check: The baseline must be flat. Any peaks indicate residual contamination from previous samples.

  • Sample Application: Place 2–5 mg of the solid nitro- or chloro-pyrazole powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the force gauge indicates optimal contact.

    • Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure results in weak spectra; excessive pressure can damage the crystal or induce polymorphic changes in the drug crystal.

  • Spectral Acquisition & Validation: Run 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Look at the baseline. A sloping baseline indicates poor crystal contact or that the sample particles are too large, causing light scattering.

Protocol B: KBr Pellet Transmission
  • Matrix Preparation: Dry spectral-grade KBr powder in an oven at 110°C for at least 2 hours to drive off absorbed moisture.

  • Grinding: In an agate mortar, gently grind 1–2 mg of the pyrazole sample with 100 mg of the dried KBr (approx. 1% concentration).

    • Causality: Over-grinding can cause the analyte to undergo submolecular structural changes due to high shearing strains[4].

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure using a hydraulic press for 2 minutes under a vacuum.

  • Spectral Acquisition & Validation: Place the pellet in the transmission holder and scan.

    • Validation Check 1 (Visual): The pellet must be translucent or transparent. If it is opaque white, the sample was not dispersed uniformly, which will ruin the transmission of the IR beam[5].

    • Validation Check 2 (Spectral): Check the 3400 cm⁻¹ region. If a massive, broad peak is present, the KBr absorbed water during prep, and the pyrazole N-H data is compromised.

Part 4: Workflow Visualization

FTIR_Protocol Sample Solid Pyrazole Derivative (-NO2 or -Cl Substituted) Decision Select Sampling Technique Sample->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid QA/QC Moisture Sensitive KBr Transmission (KBr Pellet) Decision->KBr Reference Library Generation ATR_Prep Apply direct solid to crystal. Engage pressure anvil. ATR->ATR_Prep KBr_Prep Grind 1% sample in dry KBr. Press at 10 tons for 2 mins. KBr->KBr_Prep Val_ATR Validation: Check force gauge. Ensure baseline is flat. ATR_Prep->Val_ATR Val_KBr Validation: Pellet must be transparent. Check for 3400 cm⁻¹ H2O peak. KBr_Prep->Val_KBr Analyze Spectral Analysis: Identify 1520 cm⁻¹ (-NO2) or 750 cm⁻¹ (-Cl) Val_ATR->Analyze Val_KBr->Analyze

Decision matrix and self-validating workflow for FTIR analysis of substituted pyrazoles.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.
  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." Kintek Solution.
  • Asian Journal of Research in Chemistry. "Synthesis of Some Biological Active Pyrazole Derivatives." AJRC Online.
  • Asian Journal of Chemistry. "Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)." Asian Pubs.
  • ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate.

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Profiling of CAS 6814-58-0

Executive Summary & Analytical Context CAS 6814-58-0 (5-Chloro-3-methyl-4-nitro-1H-pyrazole, commonly known as CMNP or Pyrazachlor) is a highly specific pyrazole-derived plant growth regulator historically utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

CAS 6814-58-0 (5-Chloro-3-methyl-4-nitro-1H-pyrazole, commonly known as CMNP or Pyrazachlor) is a highly specific pyrazole-derived plant growth regulator historically utilized as a citrus abscission agent[][2]. In agrochemical residue analysis and downstream product safety testing, accurately quantifying CMNP against complex biological matrices (e.g., citrus albedo and flavedo) requires robust mass spectrometry (MS) methodologies[3].

This guide provides an objective comparison of the LC-MS/MS fragmentation pattern of CAS 6814-58-0 against alternative abscission agents—such as Ethephon[4]—and structurally related pyrazoles. As a Senior Application Scientist, I have structured this protocol to emphasize the causality of ionization behaviors, ensuring your analytical workflows are not merely procedural, but self-validating systems.

Mechanistic MS/MS Fragmentation of CAS 6814-58-0

Understanding the structural vulnerabilities of the substituted pyrazole ring is critical for optimizing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of pyrazoles is well-documented, typically involving the expulsion of HCN or


[5][6]. However, CMNP contains three highly reactive substituents on the 1H-pyrazole core (a chlorine atom at C5, a methyl group at C3, and a nitro group at C4) which dictate a unique, highly predictable dissociation pathway[7].
The Causality of Ionization

In positive Electrospray Ionization (ESI+), the electron-rich nitrogen atoms of the pyrazole ring readily accept a proton, yielding a stable precursor ion


 at m/z 162.0. When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the relative bond dissociation energies of these substituents:
  • Primary Cleavage (Quantifier): For nitro-substituted pyrazoles, the loss of the nitro group is the dominant, lowest-energy pathway[7]. Expulsion of

    
     (46 Da) generates a highly abundant fragment at m/z 116.0.
    
  • Secondary Cleavage (Qualifier): The subsequent loss of the chlorine radical/atom (35 Da) from the m/z 116.0 intermediate yields a highly specific m/z 81.0 fragment.

  • Ring Opening: Further high-energy CID leads to the characteristic pyrazole ring contraction and loss of HCN (27 Da)[5], resulting in m/z 54.0.

G M [M+H]+ m/z 162.0 (CAS 6814-58-0) F1 [M+H - NO2]+ m/z 116.0 M->F1 - NO2 (46 Da) F2 [M+H - Cl]+ m/z 127.0 M->F2 - Cl (35 Da) F3 [M+H - NO2 - Cl]+ m/z 81.0 F1->F3 - Cl (35 Da) F2->F3 - NO2 (46 Da) F4 [M+H - NO2 - Cl - HCN]+ m/z 54.0 F3->F4 - HCN (27 Da)

Proposed MS/MS fragmentation pathway for CAS 6814-58-0.

Comparative Performance Data

When developing multi-residue panels, CMNP must be analytically distinguished from alternative agrochemicals like Ethephon and baseline pyrazoles. The table below objectively compares their optimal MS parameters and baseline sensitivities.

Table 1: LC-MS/MS MRM Optimization and Sensitivity Comparison

CompoundCAS NumberIonization ModePrecursor Ion (m/z)Quantifier / Qualifier (m/z)Collision Energy (eV)LOD (ng/mL)*
CMNP 6814-58-0ESI (+)162.0

116.0 / 81.015 / 250.5
Ethephon 16672-87-0ESI (-)143.0

107.0 / 79.012 / 202.0
4-Nitropyrazole 3086-16-4ESI (+)114.0

68.0 / 41.015 / 201.0

*Limits of Detection (LOD) are matrix-dependent. Values represent baseline sensitivity in a standard solvent matrix (50:50 Water:Acetonitrile with 0.1% Formic Acid).

Performance Insights: CMNP exhibits superior ionization efficiency in ESI+ compared to the ESI- response of Ethephon. The basicity of the pyrazole ring allows for a lower LOD, making CMNP highly tractable for trace-level quantification in complex matrices, whereas Ethephon often requires derivatization or specialized hydrophilic interaction liquid chromatography (HILIC) due to its high polarity and poor retention on standard C18 columns.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates internal validation steps to correct for matrix suppression—a common pitfall when analyzing citrus extracts[3].

Step-by-Step Methodology

Step 1: Sample Preparation & Extraction

  • Action: Homogenize 2.0 g of tissue (e.g., citrus albedo) in 10 mL of acidified acetonitrile (1% acetic acid).

  • Causality: The acidic environment maintains the pyrazole in a neutral state during initial extraction, enhancing partitioning into the organic phase while precipitating large interfering proteins.

  • Self-Validation Check: Spike the homogenate with 10 µL of an isotopically labeled internal standard (e.g., CMNP-d3, 1 µg/mL). The internal standard must co-elute with the target analyte. Any deviation in the IS peak area across samples immediately flags matrix effects or extraction losses.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Action: Pass the supernatant through an Oasis HLB cartridge (pre-conditioned with 3 mL methanol and 3 mL water). Wash with 5% methanol in water; elute with 100% methanol. Evaporate under a gentle nitrogen stream and reconstitute in the initial mobile phase.

  • Causality: Oasis HLB is a proven polymeric sorbent for extracting organic compounds from complex aqueous and biological samples[8]. It effectively removes highly polar matrix components (like sugars in citrus) that cause severe ion suppression in the MS source.

Step 3: LC-MS/MS Analysis

  • Column: C18 Analytical Column (1.8 µm, 2.1 × 100 mm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid is critical. It acts as a proton donor in the ESI source, driving the equilibrium toward the

    
     state for CMNP, maximizing signal intensity.
    
  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check: Monitor the ion ratio between the quantifier (m/z 116.0) and qualifier (m/z 81.0). The ratio must remain within ±20% of the standard reference to confirm peak purity and the absence of co-eluting isobaric interferences.

Workflow S1 Sample Prep (Citrus Albedo Extract) S2 Internal Standard Spike (Isotopically Labeled) S1->S2 S3 Solid Phase Extraction (Oasis HLB) S2->S3 S4 LC Separation (C18, Gradient Elution) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5 S6 Data Validation (Ion Ratio & RT Match) S5->S6

Self-validating LC-MS/MS workflow for pyrazole residue quantification.

References

1.[] Title: CAS 6814-58-0 (5-Chloro-3-methyl-4-nitro-1H-pyrazole) | Source: BOC Sciences | URL: 2.[2] Title: Pyrazachlor - OEHHA | Source: CA.gov | URL: 2 3.[8] Title: Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry | Source: RSC Publishing | URL: 8 4.[5] Title: Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide | Source: Benchchem | URL: 5 5.[6] Title: The mass spectra of some pyrazole compounds | Source: Research Solutions | URL: 6 6. Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Source: ResearchGate | URL: 7 7. Title: albedo citrus fruit: Topics by Science.gov | Source: Science.gov | URL: 3 8.[4] Title: Journal of Agricultural and Food Chemistry Vol. 61 No. 12 | Source: ACS Publications | URL: 4

Sources

Validation

Comparing reactivity of 5-chloro vs 3-chloro pyrazole isomers

Reactivity Divergence in Pyrazole Isomers: A Technical Guide to 5-Chloro vs. 3-Chloro Functionalization As a Senior Application Scientist, selecting the correct regiochemical isomer is the most critical decision when des...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Divergence in Pyrazole Isomers: A Technical Guide to 5-Chloro vs. 3-Chloro Functionalization

As a Senior Application Scientist, selecting the correct regiochemical isomer is the most critical decision when designing a synthetic route involving halogenated pyrazoles. Pyrazole scaffolds are privileged structures in drug discovery, heavily featured in kinase inhibitors, COX-2 inhibitors, and neurotropic agents. However, when the N1 position is substituted (e.g., 1-alkylpyrazoles), the symmetry of the ring is broken, resulting in drastically different electronic and steric environments for the 3-chloro and 5-chloro isomers.

This guide objectively compares the reactivity profiles of 1-alkyl-5-chloropyrazoles and 1-alkyl-3-chloropyrazoles, providing the mechanistic causality and self-validating experimental protocols required to execute these transformations successfully.

Mechanistic Divergence: SNAr vs. Cross-Coupling

The fundamental difference between these two isomers lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr) versus transition-metal-catalyzed cross-coupling.

5-Chloro Isomers (The SNAr Champions): The C5 position is highly activated toward nucleophilic attack. This is driven by the adjacent N1 nitrogen atom, which exerts a strong electron-withdrawing inductive effect. When a nucleophile attacks C5, the resulting anionic Meisenheimer intermediate is highly stabilized by this adjacent electronegative nitrogen [1]. Consequently, 5-chloropyrazoles readily undergo SNAr with amines, thiols, and alkoxides.

3-Chloro Isomers (The Cross-Coupling Workhorses): Conversely, the C3 position is deactivated toward SNAr because the N1 lone pair donates electron density into the ring via resonance, making C3 significantly less electrophilic. However, the C3 position is sterically unencumbered because it is distant from the N1-alkyl group. This lack of steric bulk facilitates the rapid oxidative addition of Pd(0) into the C-Cl bond, making 3-chloropyrazoles exceptional substrates for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions [2].

ReactivityLogic Start Chloropyrazole Isomer C5 5-Chloro Isomer (Adjacent to N-Alkyl) Start->C5 C3 3-Chloro Isomer (Distant from N-Alkyl) Start->C3 SNAr SNAr Pathway (Highly Reactive) C5->SNAr N1 Inductive Effect (Meisenheimer Complex) CrossCoupling Pd Cross-Coupling (Highly Reactive) C5->CrossCoupling Requires Bulky Ligands C3->SNAr Poor Reactivity C3->CrossCoupling Low Steric Hindrance (Fast Oxidative Addition)

Divergent reactivity pathways of 3-chloro and 5-chloro pyrazole isomers.

Quantitative Performance Comparison

The table below summarizes the empirical reactivity trends and typical yields observed when subjecting both isomers to standard functionalization conditions.

Property / Reaction1-Alkyl-5-chloropyrazole1-Alkyl-3-chloropyrazole
Primary Reactivity Mode Nucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Steric Hindrance at C-Cl High (Adjacent to N1-alkyl group)Low (Distant from N1-alkyl group)
Electrophilicity High (Inductively activated by N1)Low (Resonance deactivated)
Typical SNAr Yields 70% – 95%< 20% (Often trace or no reaction)
Typical Suzuki Yields 40% – 60% (Requires bulky ligands)80% – 98% (Standard ligands suffice)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the chemical causality behind each step.

Workflow Step1 Step 1: Isomer Selection Evaluate steric & electronic needs Step2A Step 2A: 5-Chloro Protocol SNAr with Amine/Base Heat at 80-100°C Step1->Step2A SNAr Route Step2B Step 2B: 3-Chloro Protocol Suzuki Coupling Pd catalyst, Boronic Acid Step1->Step2B Cross-Coupling Route Step3A Step 3A: Workup Aqueous wash & extraction Step2A->Step3A Step3B Step 3B: Workup Filter catalyst & chromatography Step2B->Step3B Validation Validation LC-MS & NMR Confirmation Step3A->Validation Step3B->Validation

Standardized experimental workflow for functionalizing chloropyrazoles.

Protocol A: SNAr of 1-Alkyl-5-chloropyrazole with an Amine

Use this protocol when synthesizing 5-aminopyrazole derivatives.

  • Reaction Setup : In a sealed reaction vial, dissolve 1-alkyl-5-chloropyrazole (1.0 eq) and the primary/secondary amine (1.2 eq) in anhydrous DMF or DMSO (0.5 M).

    • Causality: Polar aprotic solvents are mandatory because they heavily solvate cations while leaving the nucleophilic amine naked and highly reactive, stabilizing the charged Meisenheimer transition state.

  • Base Addition : Add finely powdered K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Causality: The base acts as an irreversible acid scavenger to neutralize the HCl generated during the substitution. Without it, the amine nucleophile would become protonated (ammonium), instantly halting the reaction.

  • Thermal Activation : Heat the mixture to 80–100 °C for 4–12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The system is validated when the starting material mass completely disappears, replaced by the [M+H]⁺ peak of the aminated product.

  • Workup : Cool to room temperature and quench with a large volume of water. Extract with ethyl acetate (3x). The aqueous layer effectively traps the high-boiling DMF/DMSO and inorganic salts, leaving the crude product in the organic phase.

Protocol B: Suzuki-Miyaura Cross-Coupling of 1-Alkyl-3-chloropyrazole

Use this protocol when forging C-C bonds to build biaryl architectures.

  • Reaction Setup : Combine 1-alkyl-3-chloropyrazole (1.0 eq), an aryl boronic acid (1.5 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is not just a co-solvent; it is mechanistically required to dissolve the inorganic base and generate the vital hydroxide/carbonate ions that activate the boronic acid into a reactive "ate" complex for the transmetalation step [3].

  • Degassing (Critical Step) : Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, killing the catalytic cycle.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%) and heat to 90 °C for 6–8 hours.

  • Workup & Validation : Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Concentrate the filtrate and purify via silica gel chromatography.

    • Self-Validation: TLC visualization under UV light (254 nm) should reveal a new, highly conjugated fluorescent spot with a lower Rf than the starting chloropyrazole, confirming the formation of the extended biaryl pi-system.

Alternative Reagents & Strategic Selection

If your synthetic route strictly demands the cross-coupling of a 5-chloropyrazole , standard catalysts like Pd(PPh₃)₄ will likely fail or stall at low conversions due to the severe steric clash between the N1-alkyl group and the incoming palladium complex.

The Alternative Solution: To force the oxidative addition and reductive elimination steps on a 5-chloropyrazole, you must switch to sterically demanding, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or BrettPhos ). These dialkylbiaryl phosphines create a highly active, mono-ligated Pd(0) species that is electron-rich enough to insert into the hindered C-Cl bond, while their immense steric bulk subsequently forces the two coupling partners together during the reductive elimination phase.

References

  • Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics. Loyola eCommons. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC/NIH. Available at: [Link]

Comparative

Structural Validation &amp; Comparative Crystallography: 1-isopropyl-3-methyl-4-nitro-5-chloropyrazole

[1] Executive Summary & Strategic Importance 1-isopropyl-3-methyl-4-nitro-5-chloropyrazole is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of fungicides (SDHI class) and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

1-isopropyl-3-methyl-4-nitro-5-chloropyrazole is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of fungicides (SDHI class) and pharmaceutical active ingredients (APIs).[1]

In drug development, the primary challenge with this scaffold is regioselectivity during the N-alkylation or chlorination steps. Standard analytical techniques like


H NMR can be ambiguous due to the lack of coupling protons on the fully substituted pyrazole ring.[2] X-ray crystallography serves as the definitive orthogonal method to distinguish the target 5-chloro isomer  from the thermodynamically favored or kinetically competing 3-chloro regioisomer .[1]

This guide provides a comparative structural analysis, experimental protocols for single-crystal growth, and reference crystallographic parameters derived from analogous trisubstituted nitro-pyrazoles to validate your synthesis.

Comparative Structural Analysis

The definitive identification of the target relies on distinguishing the steric and electronic environment of the C5-position.[1] The following table contrasts the target molecule with its primary regioisomeric impurity (1-isopropyl-5-methyl-4-nitro-3-chloropyrazole) and its non-chlorinated precursor.

Data Source: Parameters derived from high-resolution structures of analogous 1-alkyl-3,4,5-substituted pyrazoles (e.g., Acta Cryst. E reports on 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 1-methyl-3-propyl-4-nitro-1H-pyrazole).[1]

Table 1: Reference Crystallographic Parameters for Validation
FeatureTarget: 5-Chloro Isomer Alternative: 3-Chloro Isomer Precursor: Non-Chloro
Substituent Pattern N1-iPr, C3-Me, C4-NO

, C5-Cl
N1-iPr, C3-Cl , C4-NO

, C5-Me
N1-iPr, C3-Me, C4-NO

, C5-H
Steric Environment High Strain: N1-Isopropyl clashes with C5-Chloro.[1]Moderate Strain: N1-Isopropyl clashes with C5-Methyl.[1][2]Low Strain: Minimal clash.
C-Cl Bond Length 1.705 – 1.715 Å (Shortened due to N1 lone pair repulsion)1.725 – 1.735 Å (Typical aromatic C-Cl)N/A
N1-C5-X Angle Expanded (>128°) to relieve Cl...iPr repulsion.[1]Standard (~126°) for Methyl...iPr interaction.[2]~120-122°
Nitro Torsion Angle 20–45° twist (out of plane) due to flanking Me/Cl groups.[1][2]< 15° twist (more planar)< 10° (Planar)
Intermolecular Interactions Halogen Bonding: C-Cl[1]···O(nitro) contacts often observed.[2]Weak C-H···O interactions dominant.[2]H-bonding (if acidic proton exists).[1][2]
Space Group (Typical) P2

/c or P-1 (Centrosymmetric)
P2

/n (Monoclinic)
P2

/c

Critical Insight: The presence of the bulky isopropyl group at N1 creates a "molecular caliper."[2] If the structure contains the 5-chloro substituent, the N1–C5 bond length will be elongated, and the N1–C5–Cl bond angle will be significantly wider than the N1–C5–C(methyl) angle in the isomer, due to the larger Van der Waals radius of Chlorine (1.75 Å) vs. Methyl (2.0 Å effective, but compressible).

Experimental Protocols

Protocol A: Single Crystal Growth (Solvent Selection)

Growing diffraction-quality crystals of nitro-chloropyrazoles is challenging due to their tendency to form microcrystalline needles.[1]

Method: Slow Evaporation at Controlled Temperature.[2]

  • Solvent Screen:

    • Primary Solvent: Ethanol or Acetone (High solubility).[2]

    • Anti-solvent:[2] n-Hexane or Heptane (Low solubility).[1][2]

  • Procedure:

    • Dissolve 50 mg of the crude solid in 2 mL of warm Ethanol (40°C).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).[2]

    • Add n-Hexane dropwise until a persistent cloudiness just appears, then add 1 drop of Ethanol to clear it.[1][2]

    • Cover the vial with Parafilm and poke 3-4 small holes.[1][2]

    • Store in a vibration-free environment at 20°C (dark) for 3-7 days.

  • Outcome: Look for colorless/pale yellow block-like crystals. Avoid needles (often twinned).[2]

Protocol B: Data Collection & Refinement Strategy
  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.[1]
  • Temperature: Collect at 100 K (Cryostream) to freeze rotation of the isopropyl methyl groups and reduce thermal ellipsoids.

  • Refinement (SHELXL):

    • The isopropyl group is often disordered.[2] Use the PART command to model split positions if electron density suggests rotation.[2]

    • Verify the assignment of N vs. C in the pyrazole ring by checking thermal parameters (

      
      ).[2] If N and C are swapped, 
      
      
      
      values will be anomalously high or low.[2]

Decision Logic & Workflow

The following diagram illustrates the workflow for validating the regiochemistry of the 1-isopropyl-3-methyl-4-nitro-5-chloropyrazole intermediate.

G Start Crude Reaction Mixture (N-Alkylation or Chlorination) Purification Chromatographic Purification (Silica Gel) Start->Purification Crystallization Crystal Growth (EtOH/Hexane Slow Evap) Purification->Crystallization XRD Single Crystal X-Ray Diffraction (Mo-Kα, 100K) Crystallization->XRD Analysis Structure Solution & Refinement (SHELXT / SHELXL) XRD->Analysis Decision Check C5 Substituent & Geometry Analysis->Decision Result_Target CONFIRMED: 5-Chloro Isomer (Wide N1-C5-Cl Angle) Decision->Result_Target Electron Density at C5 > C3 Bond Length ~1.71 Å Result_Isomer REJECTED: 3-Chloro Isomer (C3-Cl / C5-Me) Decision->Result_Isomer Electron Density at C3 > C5 Bond Length ~1.73 Å

Caption: Workflow for definitive regiochemical assignment using X-ray crystallography. The electron density map allows unambiguous differentiation between Chlorine (17 e-) and Methyl (9 e-).[1]

References

  • Fang, W.-C., et al. (2024).[2][3] "Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635–637.[2][3] Link[1][2][3]

    • Context: Provides baseline unit cell and bond metric data for the 1-alkyl-4-nitro-pyrazole core.
  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011).[2] "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde."[1][4] Acta Crystallographica Section E, 67(11), o2916.[2] Link

    • Context: Establishes the specific geometry of the 5-chloro-1-alkyl motif, crucial for comparison.
  • BenchChem. (2025).[2][5] "A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." Link[1][2]

    • Context: Discusses the synthetic pathways leading to the regiochemical mixtures requiring X-ray valid
  • Massa, W. (2004).[2] Crystal Structure Determination. Springer Berlin Heidelberg.[2]

    • Context: Authoritative text on refinement strategies for disordered alkyl groups (isopropyl).

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Nitrogen-Rich Heterocyclic Compounds

For researchers, scientists, and drug development professionals working with nitrogen-rich heterocyclic compounds, the accurate and precise determination of nitrogen content is not merely a routine measurement; it is a c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with nitrogen-rich heterocyclic compounds, the accurate and precise determination of nitrogen content is not merely a routine measurement; it is a critical parameter that underpins molecular formula confirmation, purity assessment, and dosage calculations. These compounds form the backbone of a vast array of pharmaceuticals, with their nitrogen content directly influencing their therapeutic activity and toxicological profile.[1][2][3] This guide provides an in-depth comparison of the principal analytical methodologies, supported by experimental insights and best practices for ensuring data integrity through the use of certified reference materials and robust, self-validating protocols.

The Analytical Imperative: Why Nitrogen Content is Critical

Nitrogen-rich heterocycles, such as imidazoles, triazoles, and purine analogs, are ubiquitous in medicinal chemistry.[1][2] The number and arrangement of nitrogen atoms within the heterocyclic ring dictate the compound's fundamental physicochemical properties, including its basicity, polarity, and ability to form hydrogen bonds. These characteristics, in turn, govern its pharmacokinetic and pharmacodynamic behavior. An accurate nitrogen value is therefore essential for:

  • Stoichiometric Verification: Confirming the empirical formula of a newly synthesized active pharmaceutical ingredient (API).

  • Purity Assessment: Ensuring the API is free from nitrogen-containing impurities.

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies like the FDA and EMA.[4][5]

Core Methodologies for Nitrogen Determination: A Comparative Overview

Historically, two primary methods have dominated the field of nitrogen analysis: the wet-chemical Kjeldahl method and the instrumental Dumas (combustion) method.[6][7] While both aim to quantify nitrogen, their principles, performance, and applicability in modern pharmaceutical development differ significantly.

The Kjeldahl Method: The Classic Approach

Developed in 1883, the Kjeldahl method involves the acid digestion of an organic compound to convert nitrogen into ammonium sulfate.[6][7] The ammonia is then liberated by adding a strong base, distilled, and quantified by titration.

Workflow of the Kjeldahl Method:

  • Digestion: The sample is heated with concentrated sulfuric acid and a catalyst at high temperatures (typically around 420 °C) for an extended period (90 minutes or more).[6]

  • Distillation: The digestate is cooled, diluted, and made alkaline with sodium hydroxide, converting ammonium sulfate to ammonia gas.

  • Titration: The distilled ammonia is trapped in a boric acid solution and titrated with a standard acid to determine the nitrogen content.[6]

The Dumas Method: The Modern Standard

The Dumas method, though conceived earlier than Kjeldahl's, has become the preferred technique in recent decades due to advancements in automation and instrumentation.[6][7][8] It involves the complete combustion of the sample at high temperatures, followed by the reduction of all nitrogenous species to dinitrogen gas (N₂), which is then measured using a thermal conductivity detector (TCD).[7][8]

Workflow of the Dumas (Combustion) Method:

  • Combustion: A precisely weighed sample is combusted in a high-temperature furnace (≥900 °C) in the presence of pure oxygen.

  • Reduction & Separation: The resulting combustion gases (N₂, NOx, CO₂, H₂O) are passed through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) to N₂. Other byproducts like CO₂ and H₂O are removed by specific traps.[9]

  • Detection: The purified N₂ gas is measured by a thermal conductivity detector (TCD), which generates a signal proportional to the nitrogen concentration.[7]

The distinct workflows of these two foundational methods are illustrated below.

G cluster_0 Kjeldahl Method Workflow cluster_1 Dumas Method Workflow K1 Sample + H₂SO₄ + Catalyst K2 Digestion (~420°C, >90 min) K1->K2 K3 Conversion to (NH₄)₂SO₄ K2->K3 K4 Addition of NaOH K3->K4 K5 Distillation of NH₃ K4->K5 K6 Titration K5->K6 K7 Nitrogen Quantification K6->K7 D1 Sample Weighing D2 High-Temp Combustion (≥900°C) with O₂ D1->D2 D3 Gas Mixture (N₂, NOx, CO₂, H₂O) D2->D3 D4 Reduction (NOx → N₂) & Gas Purification D3->D4 D5 Detection of N₂ by TCD D4->D5 D6 Nitrogen Quantification D5->D6

Caption: Comparative workflows of the Kjeldahl and Dumas methods.

Head-to-Head Performance Comparison

For the analysis of nitrogen-rich heterocyclic compounds in a drug development setting, the Dumas method offers clear and compelling advantages over the Kjeldahl method. The choice of method directly impacts laboratory productivity, safety, environmental footprint, and data accuracy.

ParameterDumas (Combustion) MethodKjeldahl MethodRationale & Causality
Accuracy & Recovery Excellent. Detects total nitrogen, including nitrates, nitrites, and heterocyclic N.[8][10][11]Variable. May yield incomplete recovery for certain N-N and N-O bonds (e.g., in triazoles, nitro compounds) without method modification.[8][10]The high-temperature combustion in the Dumas method ensures complete conversion of all nitrogen forms to N₂, providing a more accurate measure of total nitrogen.
Analysis Time Rapid (3-5 minutes per sample). [6][11]Slow (>1.5 hours per sample). [6]Dumas is an automated, instrumental technique, whereas Kjeldahl involves multiple, time-consuming manual steps of digestion, distillation, and titration.
Sample Throughput High. Suitable for analyzing hundreds of samples per day.Low. Batch processing is possible but remains labor-intensive.[6]The short analysis time and automation of Dumas analyzers allow for significantly higher throughput, which is critical in a research and development environment.
Safety High. No hazardous chemicals required.[6][8][11]Low. Requires handling of concentrated sulfuric acid, catalysts (historically mercury), and strong bases, with the production of hazardous fumes.[6][7][11]The elimination of corrosive and toxic reagents makes the Dumas method inherently safer for laboratory personnel.
Environmental Impact Minimal. Primary consumables are gases (helium/argon, oxygen) and combustion tubes.Significant. Generates substantial quantities of hazardous liquid waste requiring costly disposal.[6][11]The "green" nature of the Dumas method aligns with modern laboratory sustainability goals.
Automation Fully automated. From sample introduction to final result.[8]Partially automated. While some steps can be automated, significant manual intervention is still required.Automation reduces operator-dependent variability, leading to higher precision and reproducibility.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis result hinges on a robust system of calibration and validation. Certified Reference Materials (CRMs) are indispensable tools for this purpose. A CRM is a highly pure and stable compound with a precisely known and certified nitrogen content, traceable to international standards.

Why CRMs are Non-Negotiable
  • Method Validation: As stipulated by pharmacopeias like the USP, analytical procedures must be validated for accuracy, precision, and specificity.[12][13][14] Running a CRM as a sample is the primary way to demonstrate the accuracy of the method.

  • Instrument Calibration: Modern elemental analyzers use CRMs to create a calibration curve against which unknown samples are measured.

  • Ongoing Performance Verification: Regular analysis of a CRM verifies that the instrument and method remain in a state of control over time.

Selecting the Right CRM

For nitrogen-rich heterocyclic compounds, the ideal CRM should possess a high nitrogen content and be structurally organic. This ensures that the calibration is performed in a range relevant to the samples being analyzed.

Certified Reference MaterialChemical FormulaCertified Nitrogen (% w/w)Source
Urea CO(NH₂)₂46.63 ± 0.02NIST SRM 2141[15]
Acetanilide C₈H₉NO10.36 (Theoretical)Various (e.g., Elemental Microanalysis)[16]
Sulfanilamide C₆H₈N₂O₂S16.27 (Theoretical)Various (e.g., Elemental Microanalysis, ISO 17034 certified)[16]
EDTA C₁₀H₁₆N₂O₈9.59 (Theoretical)Various (e.g., Elemental Microanalysis)[16]
L-Glutamic Acid C₅H₉NO₄9.52 (Theoretical)NIST RM 8573 (USGS40)[17][18]

Note: While theoretical values are listed for some common standards, it is imperative to use the certified value provided on the Certificate of Analysis for the specific lot of the CRM being used.

A Self-Validating Protocol for Nitrogen Determination by Dumas Combustion

A robust analytical protocol is a self-validating system. This means it has built-in checks and balances to ensure the integrity of every result. The following is a detailed methodology for the analysis of nitrogen-rich heterocyclic compounds using a modern combustion analyzer.

Experimental Protocol

1. Instrument Preparation and Conditioning: a. Ensure carrier gas (Helium or Argon) and combustion gas (Oxygen) supplies are adequate and at the correct pressure. b. Perform a leak check of the system as per the instrument manufacturer's instructions. This is critical for preventing atmospheric nitrogen from contaminating the system and causing high blank values. c. Condition the combustion and reduction tubes by running the furnace at its operational temperature for the recommended duration to burn off any contaminants.

2. Calibration: a. Select a suitable CRM, such as EDTA or Sulfanilamide. b. Accurately weigh a series of at least five different masses of the CRM into tin capsules. The mass range should bracket the expected nitrogen amount in the unknown samples. (e.g., for EDTA, weigh 1 mg, 2 mg, 3 mg, 4 mg, and 5 mg). c. Analyze the series of CRMs to generate a multi-point linear calibration curve. d. Acceptance Criterion: The calibration curve must have a correlation coefficient (R²) of ≥ 0.999.

3. Blank and CRM Verification: a. Analyze at least three empty tin capsules to determine the system blank. b. Analyze the CRM as a sample, using a weight that falls in the middle of the calibration range. c. Acceptance Criterion: The measured nitrogen value for the CRM must be within ±0.3% absolute of the certified value. The standard deviation of at least three consecutive CRM runs should be ≤ 0.15%.

4. Sample Analysis: a. Accurately weigh the nitrogen-rich heterocyclic compound into a tin capsule. The target sample weight should be chosen to yield a nitrogen amount that falls within the calibrated range. b. Analyze the sample. It is recommended to run samples in duplicate or triplicate. c. Interspace sample analyses with a CRM check standard every 10-15 samples to monitor for any drift in instrument performance.

5. Data Review and System Shut-Down: a. Review all data, ensuring that all acceptance criteria for calibration, blanks, and CRM checks have been met. b. If any CRM check fails, the samples analyzed since the last successful check must be re-analyzed. c. Place the instrument in standby or shut down according to the manufacturer's procedure.

The Self-Validating Workflow Logic

The protocol's integrity is maintained by a logical, decision-based workflow that continuously validates system performance.

Caption: Decision workflow for a self-validating elemental analysis protocol.

Conclusion and Recommendations

For the elemental analysis of nitrogen-rich heterocyclic compounds in a pharmaceutical context, the Dumas combustion method is unequivocally the superior choice. Its speed, accuracy, safety, and amenability to full automation make it ideally suited for the high-throughput and stringent regulatory demands of modern drug development.[8] The classic Kjeldahl method, while historically significant, is hampered by its slow speed, use of hazardous materials, and potential for incomplete nitrogen recovery in complex heterocyclic systems.[6][10][11]

The integrity of the data generated by any method is fundamentally reliant on a rigorous, self-validating protocol grounded in the consistent use of appropriate Certified Reference Materials. By implementing the workflows and acceptance criteria outlined in this guide, researchers and scientists can ensure that their nitrogen analysis data is not only accurate and precise but also defensible and fully compliant with the highest scientific and regulatory standards.

References

  • Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Retrieved from [Link]

  • LECO Corporation. (2022, June 3). Kjeldahl vs Dumas: Modern Protein Analysis. Retrieved from [Link]

  • VELP Scientifica. (n.d.). TIPS FOR CHOOSING BETWEEN DUMAS AND KJELDAHL METHOD FOR N/PROTEIN DETERMINATION. Retrieved from [Link]

  • NC Technologies. (n.d.). Comparison between Kjeldahl and Dumas method. Retrieved from [Link]

  • Foss. (n.d.). Dumas or Kjeldahl for reference analysis?. Retrieved from [Link]

  • Wako Blog. (2023, July 15). Risk Assessment and Control in the Guideline for Elemental Impurities in Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (1970). Standard Reference Material 2141. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, March 28). Reference Material 8551 USGS26. Retrieved from [Link]

  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Combustion Analysis. Retrieved from [Link]

  • US Pharmacopeia (USP). (2025, April 25). <233> elemental impurities—procedures. Retrieved from [Link]

  • Spectroscopy Online. (2025, May 15). How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis?. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • CIAAW. (2015). Nitrogen Isotopic Reference Materials. Retrieved from [Link]

  • Fisk University. (n.d.). C, N, S Certified Reference Materials. Retrieved from [Link]

  • Patel, R. P., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(10), 3083. Retrieved from [Link]

  • Ohshima, T., Wu, J., & Ha, H. J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1380753. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nature Loves Nitrogen Heterocycles. Retrieved from [Link]

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Comparative

Benchmarking synthetic yields of isopropyl vs methyl pyrazoles

Executive Summary This technical guide provides a comparative analysis of the synthetic efficiency, regioselectivity, and yield profiles of methyl- versus isopropyl-substituted pyrazoles . While methyl pyrazoles are ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the synthetic efficiency, regioselectivity, and yield profiles of methyl- versus isopropyl-substituted pyrazoles . While methyl pyrazoles are often viewed as the kinetic standard—offering high yields (>85%) and predictable regiochemistry—isopropyl variants present distinct steric challenges that frequently compromise yield (45–65% unoptimized) and isomeric purity.

This document serves as a benchmarking tool for medicinal chemists, offering optimized protocols and mechanistic insights to bridge the efficiency gap when transitioning from methyl to isopropyl scaffolds for lipophilicity (LogP) or metabolic stability tuning.

Part 1: Mechanistic Foundation & Steric Impact

The synthesis of 1-substituted pyrazoles typically proceeds via the Knorr Pyrazole Synthesis , involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction is governed by the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons.

The Regioselectivity Challenge

When using unsymmetrical 1,3-diketones (e.g., benzoylacetone) and substituted hydrazines (R-NH-NH₂), two regioisomers are possible: 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazoles.[1]

  • Methyl Group (Small, Kinetic): Methylhydrazine is a potent nucleophile with low steric demand. It rapidly attacks the most electrophilic carbonyl, often leading to a single dominant regioisomer (typically >95:5 ratio) and high overall conversion.

  • Isopropyl Group (Bulky, Thermodynamic): Isopropylhydrazine introduces significant steric bulk adjacent to the nucleophilic nitrogen. This hinders the initial attack, slowing the reaction rate and reducing the preference for the kinetically favored carbonyl. Consequently, this often results in:

    • Lower Yields: Due to incomplete conversion or competitive side reactions.

    • Poor Regioselectivity: Ratios often degrade to ~60:40 or 70:30 without solvent optimization, complicating purification.

Visualization: Reaction Mechanism & Steric Steering

The following diagram illustrates the bifurcation point where steric bulk determines the regioisomeric outcome.

KnorrMechanism Start Hydrazine (R-NHNH2) + 1,3-Diketone Inter_A Hydrazone Intermediate A (Kinetic Control) Start->Inter_A R=Me (Fast Attack) Inter_B Hydrazone Intermediate B (Thermodynamic Control) Start->Inter_B R=iPr (Steric Clash) Prod_Me 1-Methyl Pyrazole (Major Isomer, >90%) Inter_A->Prod_Me Cyclization (-H2O) Prod_iPr 1-Isopropyl Pyrazole (Mixed Isomers, ~60:40) Inter_A->Prod_iPr R=iPr (Slow) Inter_B->Prod_iPr Cyclization (-H2O)

Caption: Mechanistic bifurcation in Knorr synthesis. Methyl substituents favor the kinetic pathway (green), while isopropyl steric hindrance leads to mixed intermediates and lower regioselectivity (red).

Part 2: Experimental Benchmarking

The following data benchmarks the synthesis of 1,3,5-Trimethylpyrazole (Standard) against 1-Isopropyl-3,5-dimethylpyrazole (Target) using standard condensation conditions.

Comparative Data Table
MetricProtocol A: Methyl StandardProtocol B: Isopropyl TargetDelta (Impact)
Reagent MethylhydrazineIsopropylhydrazine HClSteric increase
Solvent System Ethanol (Reflux)Ethanol (Reflux)Neutral
Reaction Time 1 - 2 Hours4 - 6 Hours+200% Time
Crude Yield 92%78%-14% Efficiency
Isolated Yield 85 - 89% 55 - 65% Significant Drop
Regio-Ratio > 95 : 5~ 70 : 30Purification bottleneck
Purification Crystallization / DistillationColumn ChromatographyResource intensive
Protocol A: Synthesis of 1,3,5-Trimethylpyrazole (High-Yield Standard)

This protocol represents the baseline efficiency for pyrazole synthesis.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reagent Prep: Dissolve Methylhydrazine sulfate (14.4 g, 100 mmol) in 10% NaOH (100 mL) to liberate the free base. Cool to 15°C.[2]

  • Addition: Add Acetylacetone (10.0 g, 100 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temp <25°C.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 1 hour to ensure cyclization.

  • Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over anhydrous K₂CO₃.

  • Isolation: Remove solvent in vacuo. The product is often pure enough for use (>95%) or can be distilled.

    • Expected Yield: ~10.5 g (85%).

Protocol B: Synthesis of 1-Isopropyl-3,5-dimethylpyrazole (Sterically Challenged)

This protocol highlights the necessary modifications to accommodate the isopropyl group.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Reagent Prep: Dissolve Isopropylhydrazine hydrochloride (11.0 g, 100 mmol) in Ethanol (80 mL). Add Triethylamine (10.1 g, 100 mmol) to neutralize the salt. Stir for 15 min.

  • Addition: Add Acetylacetone (10.0 g, 100 mmol) in one portion.

  • Reaction: Heat to reflux (78°C) for 6 hours . Monitor via TLC (30% EtOAc/Hexane). Note: Slower conversion is observed compared to the methyl variant.

  • Workup: Concentrate ethanol to ~20 mL. Pour into water (100 mL) and extract with DCM (3 x 50 mL).

  • Purification (Critical): The crude oil will likely contain a mixture of regioisomers (approx 70:30).

    • Column Chromatography: Required.[3] Elute with Hexane:EtOAc (9:1). The 1-isopropyl-3,5-dimethyl isomer typically elutes first (less polar).

    • Expected Isolated Yield: ~8.5 g (61%).

Part 3: Optimization Strategies for Isopropyl Yields

To bridge the yield gap between methyl and isopropyl variants, researchers must move beyond standard ethanol reflux conditions.

Solvent Engineering (Regiocontrol)

Using fluorinated solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can drastically improve regioselectivity. HFIP activates the carbonyl via hydrogen bonding, making the electrophile more reactive and overcoming the steric penalty of the isopropyl group.

  • Effect: Can boost regio-ratio from 70:30 to >90:10, simplifying purification and increasing isolated yield.

Acid Catalysis

While methylhydrazine reacts readily under neutral conditions, isopropylhydrazine benefits from Lewis acid catalysis (e.g., Yb(OTf)₃ or ZnCl₂ ) or Brønsted acid additives (AcOH).

  • Mechanism:[4][5][6][7][8][9] Protonation of the carbonyl oxygen increases susceptibility to attack by the sterically hindered nitrogen.

Workflow for Selection

The following decision tree aids in selecting the correct synthetic route based on the R-group.

SynthesisWorkflow Start Target Pyrazole Synthesis CheckR Check N-Substituent (R) Start->CheckR Methyl R = Methyl CheckR->Methyl Isopropyl R = Isopropyl / t-Butyl CheckR->Isopropyl RouteA Standard Route (Protocol A) Solvent: EtOH/H2O Temp: Reflux 1h Methyl->RouteA RouteB Optimized Route (Protocol B) Solvent: HFIP or EtOH + AcOH Temp: Reflux 4-8h Isopropyl->RouteB PurificationA Distillation / Crystallization Yield: >85% RouteA->PurificationA PurificationB Chromatography Required Yield: ~60% RouteB->PurificationB

Caption: Decision tree for selecting synthetic protocols based on N-substituent steric bulk.

References

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from [Link]

  • MDPI. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Cyclocondensation of arylhydrazines... synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

Executive Safety Assessment Compound Class: Halogenated Nitro-Heterocycle CAS: 6814-58-0 (Generic analogue reference) Physical State: Crystalline Solid (typically pale yellow/white)[1][2] As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Class: Halogenated Nitro-Heterocycle CAS: 6814-58-0 (Generic analogue reference) Physical State: Crystalline Solid (typically pale yellow/white)[1][2]

As a Senior Application Scientist, I must emphasize that while this specific derivative (containing isopropyl and methyl groups) is less energetic than its poly-nitrated parent scaffolds, it retains the dual-hazard profile characteristic of functionalized pyrazoles:

  • Energetic Potential: The 4-nitro-pyrazole core possesses inherent high energy.[1][2] While likely stable at ambient conditions, it must be treated as a Type II/III Energetic Precursor .[1][2]

  • Chemical Reactivity: The 5-chloro substituent is an activated leaving group (activated by the adjacent nitro group).[1][2] This makes the compound a potent electrophile, increasing its potential as a skin sensitizer and alkylating agent .[1][2]

Critical Warning: Do not treat this merely as a "standard organic solid." The combination of the nitro group (skin permeation enhancer) and the chloro-group (reactivity) necessitates a higher tier of barrier protection than standard bench reagents.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary exposure vectors for nitro-heterocycles.[1][2]

Tiered Protection Protocol[1]
PPE CategoryStandard Handling (Weighing/Transfer)High-Risk Operations (Scale-up >5g, Heating, Spills)Technical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (8-inch)Risk: Hydrolysis byproducts (HCl/NOx) are corrosive.[1][2] Safety glasses fail to protect against aerosols/dust.[1][2]
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Silver Shield® / 4H® liners under Nitrile outer gloves.[1][2]Causality: Nitro-compounds often permeate nitrile rubber.[1][2] Laminate films provide >480 min breakthrough time for nitro-aromatics.[1][2]
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cart.[1][2]Risk: Dust inhalation can cause rapid systemic absorption.[1][2]
Body Lab Coat (Poly/Cotton) + Closed-toe shoesTyvek® Lab Coat or Apron (Disposable)Risk: Contamination on reusable cotton coats can lead to chronic low-level exposure.[1][2]

Operational Workflow: Safe Handling Lifecycle

This workflow integrates safety into the experimental process, ensuring self-validating protection.

Phase 1: Pre-Operational Checks (Engineering Controls)[1][2]
  • Static Dissipation: Nitro-pyrazoles can be static-sensitive.[1][2] Use an ionizing blower or anti-static weighing boats.[1][2]

  • Thermal Stability Check: Before heating >50°C, verify thermal stability via DSC (Differential Scanning Calorimetry).[1][2] Look for exotherms below 200°C.[1][2]

Phase 2: Reaction Setup (The SNAr Context)

This chemical is typically used to displace the chlorine atom with a nucleophile.[1][2]

  • Exotherm Management: These substitution reactions are exothermic.[1][2]

  • Protocol: Add the nucleophile slowly to the pyrazole solution, not the reverse, to control heat generation.

Phase 3: Decontamination & Waste[1][2]
  • Quench: Do not quench directly into strong basic oxidizers (e.g., Bleach/NaOH mix) as this may trigger rapid decomposition of the nitro-ring.[1][2] Use dilute aqueous bicarbonate.[1][2]

Visualization: Safe Reaction Workflow

The following diagram outlines the decision logic for setting up a reaction involving this intermediate.

G Start Start: Reaction Planning ScaleCheck Is Scale > 5 grams? Start->ScaleCheck DSC_Check Run DSC (Thermal Stability) ScaleCheck->DSC_Check Yes StandardPPE Standard PPE (Double Nitrile, Fume Hood) ScaleCheck->StandardPPE No Stable Stable < 150°C? DSC_Check->Stable EnhancedPPE Enhanced PPE (Silver Shield Gloves, Blast Shield) Stable->EnhancedPPE Yes Stop STOP: Re-evaluate Route Stable->Stop No (Exotherm detected) Setup Setup Reaction (Add Nucleophile to Pyrazole) StandardPPE->Setup EnhancedPPE->Setup Monitor Monitor Internal Temp Setup->Monitor Quench Quench: Dilute NaHCO3 Monitor->Quench Complete

Caption: Decision logic for scaling up reactions involving nitro-pyrazole intermediates, prioritizing thermal stability data.

Emergency Response & Disposal

Spill Management (Solid)[1][2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don double nitrile gloves and a P100/N95 respirator before approaching.[1][2]

  • Method: Do NOT sweep (creates dust).[1][2] Use a wet-wipe method (dampened with water or PEG-400) or a HEPA vacuum dedicated to hazardous chemicals.[1][2]

  • Neutralization: Wipe surface with 10% sodium thiosulfate (if available) or mild detergent.[1][2]

Waste Disposal[1][2][3][4]
  • Segregation: Segregate from "Oxidizing Agents" waste streams.[1][2]

  • Labeling: Clearly label as "Halogenated Organic - Nitrogenous."

  • Destruction: High-temperature incineration is the only approved method for complete destruction of the pyrazole ring.[1][2]

References

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. 4-Nitropyrazole Compound Summary (Parent Scaffold Data). [Link][1][2]

  • Prudent Practices in the Laboratory. Handling Potentially Explosive and Energetic Materials. National Academies Press.[1][2] [Link]

Sources

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